Brepocitinib

Catalog No.
S539196
CAS No.
1883299-62-4
M.F
C18H21F2N7O
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brepocitinib

CAS Number

1883299-62-4

Product Name

Brepocitinib

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

Molecular Formula

C18H21F2N7O

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1

InChI Key

BUWBRTXGQRBBHG-MJBXVCDLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Brepocitinib, PF-06700841 free base

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F

The exact mass of the compound Brepocitinib is 389.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Brepocitinib TYK2 JAK1 inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Pharmacology and Targeted Pathways

Brepocitinib acts on the intracellular JAK-STAT signaling pathway, which is crucial for the transmission of signals from over 50 cytokines, interferons, and growth factors [1]. The therapeutic effect comes from its precise targeting of specific kinases within this pathway.

  • Key Targeted Cytokines: By inhibiting TYK2 and JAK1, this compound blocks signaling downstream of several cytokines central to autoimmune pathogenesis [2]. These include:
    • Type I Interferons (IFN-α, IFN-β): Strongly implicated in diseases like dermatomyositis and systemic lupus erythematosus (SLE) [2].
    • Interleukin-12 (IL-12) and Interleukin-23 (IL-23): Drivers of the pathological Th17 cell response in diseases like psoriasis and psoriatic arthritis [3] [1] [4].
    • Cytokines using the common gamma chain (γc), such as IL-2, IL-7, and IL-15, which signal via JAK1 and JAK3 [1].

The following diagram illustrates the signaling pathways inhibited by this compound and its therapeutic consequences.

G IFN_Alpha_Beta Type I IFNs (IFN-α/β) IFN_R Type I IFN Receptor IFN_Alpha_Beta->IFN_R IL IL -12 IL-12 IL12_R IL-12/IL-23 Receptor -12->IL12_R -23 IL-23 -23->IL12_R GammaC_Cytokines γc-chain Cytokines (IL-2, IL-7, IL-15) GammaC_R Common γ-chain Receptor GammaC_Cytokines->GammaC_R JAK1_TYK2_IFN JAK1/TYK2 IFN_R->JAK1_TYK2_IFN JAK2_TYK2_IL JAK2/TYK2 IL12_R->JAK2_TYK2_IL JAK1_JAK3_Gamma JAK1/JAK3 GammaC_R->JAK1_JAK3_Gamma STAT_Complex_IFN STAT1/STAT2/STAT3 Complex JAK1_TYK2_IFN->STAT_Complex_IFN STAT_Complex_IL STAT3/STAT4 Activation JAK2_TYK2_IL->STAT_Complex_IL STAT_Complex_Gamma STAT5 Activation JAK1_JAK3_Gamma->STAT_Complex_Gamma Inflammation ↑ Inflammation ↑ Autoimmunity STAT_Complex_IFN->Inflammation Antiviral Antiviral Response STAT_Complex_IFN->Antiviral Th1_Th17 Th1/Th17 Cell Differentiation STAT_Complex_IL->Th1_Th17 Lymphocyte Lymphocyte Activation & Function STAT_Complex_Gamma->Lymphocyte Th1_Th17->Inflammation Lymphocyte->Inflammation Brepo This compound Inhibition Brepo->JAK1_TYK2_IFN Brepo->JAK2_TYK2_IL Brepo->JAK1_JAK3_Gamma

A simplified overview of key JAK-STAT pathways inhibited by this compound. Dashed red lines indicate points of inhibition, primarily targeting TYK2 and JAK1-containing complexes.

Clinical Development and Efficacy Data

This compound is being developed for severe autoimmune diseases with high unmet need. Its clinical program is advanced, with registrational studies underway.

Development Stage Indication Key Findings / Status
Phase 3 (Registrational) Dermatomyositis (VALOR trial) Trial initiated; based on rationale of blocking type I interferon pathway [2].
Phase 2b (Registrational) Systemic Lupus Erythematosus (SLE) Top-line results expected in 2H 2023; targets interferon and other cytokines [2].
Phase 2 (Completed) Plaque Psoriasis, Psoriatic Arthritis, Hidradenitis Suppurativa, Ulcerative Colitis, Alopecia Areata Statistically significant and clinically meaningful results in all 5 placebo-controlled studies [2].

In a 2024 network meta-analysis of treatments for moderate-to-severe alopecia areata, this compound 30 mg demonstrated high efficacy.

  • SALT Score Reduction: Ranked highest for reducing the Severity of Alopecia Tool (SALT) score (SUCRA = 0.9831) [5].
  • SALT50 Response: Ranked highest for the proportion of patients achieving a 50% improvement in SALT score (SUCRA = 0.9567) [5].
  • SALT75 Response: Ranked third for the proportion of patients achieving a 75% improvement in SALT score (SUCRA = 0.8448) [5].

Experimental & Methodological Insights

The clinical evidence for this compound is supported by a body of preclinical and clinical experimental data.

  • Biochemical Profiling: The selectivity and potency of this compound were likely established through standard biochemical assays, such as kinase binding or enzyme activity assays, against a panel of JAK kinases and other off-target kinases to confirm its dual TYK2/JAK1 profile [2].
  • Cellular Signaling Assays: The drug's effect on cytokine signaling was validated in human whole-blood assays. These experiments measure the inhibition of phosphorylation of STAT proteins (e.g., pSTAT) in response to stimulation with specific cytokines like IL-12 or IFN-α [3].
  • Clinical Trial Endpoints: Phase 2 and 3 trials for various indications use standardized, validated measures. Examples include:
    • SALT Score: The percentage of scalp hair loss in alopecia areata trials [5].
    • ACR20/50/70: The American College of Rheumatology criteria for improvement in psoriatic arthritis [2].
    • PASI Score: The Psoriasis Area and Severity Index for plaque psoriasis [2].
  • Safety Monitoring: Its safety database includes over 1,000 exposed subjects, with monitoring for adverse events typical of JAK inhibitors, such as infections [2].

Differentiation from Other JAK/TYK2 Inhibitors

This compound's dual inhibition strategy distinguishes it from other agents in its class.

  • vs. Selective TYK2 Inhibitors: Drugs like deucravacitinib (approved for psoriasis) and the investigational zasocitinib are highly selective for TYK2's JH2 domain [6]. While this may offer a favorable safety profile, this compound's additional inhibition of JAK1 is hypothesized to provide broader and potentially more potent suppression of inflammation in complex diseases like dermatomyositis and SLE [2].
  • vs. First-Generation JAK Inhibitors: Broader JAK inhibitors (e.g., tofacitinib, upadacitinib) inhibit JAK1 and JAK3, or JAK1 alone. A key differentiator is that this compound spares JAK2. Inhibition of JAK2 is linked to hematological side effects like anemia and thrombocytopenia, so sparing it may improve its safety profile [3] [1]. Notably, research shows that unlike JAK1-3 inhibitors, TYK2 inhibition spares and may even enhance regulatory T cell (Treg) function, which is crucial for long-term immune tolerance [3] [7].

References

Brepocitinib tyrosine kinase 2 JAK1 inhibitor preclinical data

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Target Profile

Brepocitinib is a small-molecule inhibitor that selectively targets TYK2 and JAK1 [1]. The JAK/STAT signaling pathway is a central communication node in cellular function, activated by more than 50 cytokines and growth factors, including interferons (IFN), interleukins (ILs), and colony-stimulating factors [2]. The pathway is evolutionarily conserved and comprises ligand-receptor complexes, JAKs, and STATs.

  • JAK Family: The JAK family has four main members: JAK1, JAK2, JAK3, and TYK2. JAKs are non-receptor tyrosine kinases that are activated upon cytokine binding to their associated receptors. They subsequently phosphorylate and activate STAT (Signal Transducer and Activator of Transcription) proteins [2].
  • STAT Family: The STAT family has seven members (STAT1-4, STAT5a, STAT5b, and STAT6). Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of specific genes involved in processes like hematopoiesis, immune fitness, and inflammation [2].
  • This compound's Selective Inhibition: By inhibiting TYK2 and JAK1, this compound targets key cytokine pathways implicated in inflammatory diseases. This includes signaling downstream of the IL-23 receptor (affecting Th17 and Th22 cell differentiation) and receptors for cytokines like IL-4 and IL-13, which are crucial in atopic dermatitis pathogenesis [1]. JAK3 is primarily expressed in the bone marrow and lymphatic system, while JAK1, JAK2, and TYK2 are more widely expressed [2].

The diagram below illustrates the JAK/STAT signaling pathway and the points of inhibition by this compound.

G cluster_extracellular Extracellular cluster_Intracellular Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT Protein JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates JAK2 JAK2 JAK3 JAK3 STAT_P STAT Protein (Phosphorylated) STAT->STAT_P Phosphorylation Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Reg Gene Regulation Nucleus->Gene_Reg Transcription Brepo This compound Brepo->JAK1 Inhibits Brepo->TYK2 Inhibits

This compound inhibits JAK1 and TYK2 kinase activity, blocking downstream JAK/STAT signaling.

Human Disposition and Metabolism

A mass balance and metabolism study in six healthy male participants provided detailed pharmacokinetic and metabolic profile data after a single oral 60 mg dose of 14C-brepocitinib using accelerator mass spectrometry [3].

Parameter Value (Mean ± SD) Details
Mass Balance Recovery 96.7% ± 6.3% Total recovery of the administered radioactive dose.
Urinary Recovery 88.0% ± 8.0% Majority of the dose eliminated via urine.
Fecal Recovery 8.7% ± 2.1% Minor portion of the dose eliminated via feces.
Time to Max Plasma Concentration (T~max~) 0.5 hours Rapid absorption of this compound.
Major Circulating Metabolite M1 (37.1% of circulating radioactivity) Formed by hydroxylation at the C5′ position of the pyrazole ring.
Parent Drug in Plasma This compound (47.8% of circulating radioactivity)
Fraction Metabolized by CYP3A4/5 0.77 (fm) Primary metabolic pathway.
Fraction Metabolized by CYP1A2 0.14 (fm) Secondary metabolic pathway.
Unstable Metabolite M1 Highly unstable in human plasma and phosphate buffer, leading to formation of aminopyrimidine cleavage product M2.

Experimental Protocol: Mass Balance and Metabolism Study [3]

  • Objective: To characterize the disposition, metabolism, and elimination routes of this compound in humans.
  • Study Design: Six healthy male participants received a single oral 60 mg dose of 14C-brepocitinib (approximately 300 nCi).
  • Data Collection: Total recovery of radioactivity was measured in urine and feces collected over 14 days. Plasma concentrations of total radioactivity, this compound, and its metabolites were determined using accelerator mass spectrometry (AMS) and liquid chromatography–mass spectrometry (LC-MS).
  • Metabolite Identification: Metabolites were identified and profiled from plasma, urine, and fecal samples.
  • Enzyme Phenotyping: The specific cytochrome P450 (P450) enzymes involved in this compound's metabolism were identified using reaction phenotyping studies in human liver microsomes (HLM).

Efficacy in Atopic Dermatitis

A Phase IIb clinical trial demonstrated the efficacy and safety of a topical cream formulation of this compound for mild-to-moderate Atopic Dermatitis (AD) [1].

| Treatment Group | Percentage Change from Baseline in EASI at Week 6 (Least Squares Mean, 90% CI) | Statistical Significance vs. Vehicle | | :--- | :--- | :--- | | Vehicle QD | -44.4 (-57.3 to -31.6) | (Reference) | | This compound 1% QD | -70.1 (-82.1 to -58.0) | P < 0.05 | | Vehicle BID | -47.6 (-57.5 to -37.7) | (Reference) | | This compound 1% BID | -75.0 (-83.8 to -66.2) | P < 0.05 |

Experimental Protocol: Phase IIb Dose-Ranging Study in AD [1]

  • Objective: To assess the efficacy, safety, and pharmacokinetics of topical this compound cream in participants with mild-to-moderate AD.
  • Study Design: Phase IIb, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study. 292 participants were randomized across 65 sites.
  • Participant Criteria: Adults and male adolescents (aged 12-75) with a clinical diagnosis of AD for ≥3 months, an Investigator’s Global Assessment (IGA) score of 2 (mild) or 3 (moderate), and 2-20% body surface area (BSA) involvement.
  • Interventions: Participants were randomized to one of eight treatment arms for 6 weeks: this compound cream (0.1%, 0.3%, 1.0%, or 3.0%) or its vehicle, applied either once daily (QD) or twice daily (BID).
  • Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6.
  • Safety: Monitored through adverse events (AEs).

Clinical Positioning and Future Outlook

This compound is being investigated in both oral and topical formulations. The oral form is in development for several autoimmune disorders, while the topical form has shown promise in mild-to-moderate Atopic Dermatitis [1] [3] [4].

  • Potential in Other Autoimmune Disorders: Among rheumatologists, oral this compound is highly favored for its potential convenience and broad anti-inflammatory reach in treating idiopathic inflammatory myopathies (IIM), such as dermatomyositis and polymyositis [4].
  • Safety Profile: In the Phase IIb AD trial, topical this compound was well-tolerated. There was no dose-dependent trend in adverse event frequency, and no serious AEs or deaths were reported [1].

Conclusion

This compound is a promising dual TYK2/JAK1 inhibitor. Preclinical and early clinical data characterize it as a potent, rapidly absorbed drug with metabolism primarily mediated by CYP3A4/5. Early-phase trials demonstrate clinically significant efficacy in atopic dermatitis with a favorable initial safety profile. Its development in both topical and oral formulations highlights its potential across multiple autoimmune disease areas.

References

Brepocitinib signaling pathway IL-12 IL-23 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Scientific Rationale

Brepocitinib functions as an orthosteric inhibitor, competing with ATP for binding to the active, catalytic site on the TYK2 and JAK1 kinases [1]. This action prevents the phosphorylation and activation of the STAT proteins (Signal Transducer and Activator of Transcription), which are crucial for the expression of inflammatory genes.

  • Targeted Cytokines and Pathways: By inhibiting TYK2 and JAK1, this compound selectively reduces signaling from cytokines that depend on these kinases, including:
    • IL-12 and IL-23: Both signal through receptor complexes involving TYK2 and JAK2, leading to the phosphorylation of STAT4 and STAT3, respectively [1] [2]. These pathways promote the differentiation and maintenance of pathogenic T-helper (Th) 1 and Th17 cells, which produce pro-inflammatory mediators like IL-17, IL-22, GM-CSF, and TNF-α [2].
    • Type I Interferons (IFN-α/β): Signal through a receptor complex utilizing TYK2 and JAK1, activating STAT1 and STAT2 [3] [4]. The type I interferon pathway is critically implicated in the pathogenesis of dermatomyositis.
    • Interferon-gamma (IFN-γ): Signals via JAK1 and JAK2 [3]. This compound's inhibition of JAK1 therefore also contributes to reducing IFN-γ signaling.

Preclinical Experimental Evidence

The rationale for this compound's use in dermatomyositis is supported by in vitro studies demonstrating its protective effects at the cellular level.

G cluster_1 Myotube Assay (Human Skeletal Muscle) cluster_2 Endothelial Cell Assay (HMEC-1) M_Step1 Differentiate human myoblasts into myotubes M_Step2 Pre-incubate with: - Vehicle control - this compound (130 nM or 1 µM) M_Step1->M_Step2 M_Step3 Treat with Type I Interferon (IFN-I) to induce damage M_Step2->M_Step3 M_Step4 Incubate for 48 hours M_Step3->M_Step4 M_Step5 Immunofluorescence staining for Myosin 4 M_Step4->M_Step5 M_Step6 Image analysis of myosin surface area M_Step5->M_Step6 E_Step1 Culture human dermal microvascular endothelial cells (HMEC-1) E_Step2 Establish vascular networks E_Step1->E_Step2 E_Step3 Pre-incubate with: - Vehicle control - this compound (130 nM or 1 µM) E_Step2->E_Step3 E_Step4 Treat with Type I Interferon (IFN-I) or vehicle control E_Step3->E_Step4 E_Step5 Observe under light microscopy after 9 hours E_Step4->E_Step5 E_Step6 Quantify network parameters: - Number of nodes - Master segment length - Total mesh area E_Step5->E_Step6 Start

Figure 2: Preclinical experimental workflow for evaluating this compound's protective effects on myotubes and endothelial cells.

The experimental methodology, as outlined in an abstract from the American College of Rheumatology, involved two main in vitro models [4]:

  • Human Skeletal Muscle Myotube Assay: Differentiated human myotubes were pre-treated with this compound at two concentrations (130 nM, reflecting the average free plasma concentration in humans taking a 30 mg dose, and 1 µM) before being exposed to IFN-I.
  • Human Dermal Microvascular Endothelial Cell (HMEC-1) Assay: Vascular networks formed by HMEC-1 cells were pre-treated with the same concentrations of this compound before IFN-I exposure.

The key quantitative results from these experiments are summarized in the table below.

Experimental Model Induced Damage by IFN-I Prevention with this compound (130 nM) Prevention with this compound (1 µM)
Myotubes (Myosin surface area) Reduced by ~40% (p < 0.0001) Restored to ~96% of control (p < 0.001 vs. IFN-I) Restored to 100% of control (p < 0.0001 vs. IFN-I)
Endothelial Cells (Network parameters: nodes, segment length, mesh area) Reduced by 47-50% (p < 0.001) Restored to 89-111% of control (p < 0.001 for all vs. IFN-I) Restored to 89-111% of control (p < 0.001 for all vs. IFN-I)

Table 1: Summary of preclinical results showing this compound's protection against IFN-I-induced damage. Data sourced from [4].

Clinical Trial Data and Pharmacokinetics

The strong preclinical rationale has been translated into clinical development, with a Phase 3 trial demonstrating significant efficacy.

Clinical Efficacy in Dermatomyositis

The Phase 3 VALOR study (NCT05437263) in dermatomyositis patients demonstrated robust performance for this compound [5]:

Efficacy Measure This compound 30 mg Placebo p-value
Primary Endpoint
Mean Total Improvement Score (TIS) at Week 52 46.5 31.2 0.0006
Secondary Endpoints
Patients with moderate response (TIS ≥40) > 67% Not Reported -
Patients with major response (TIS ≥60) ~ 50% Not Reported -
Cutaneous clinical remission (in patients with mod.-severe skin disease) 44% 21% -
Steroid-Sparing Effect
Patients achieving steroid dose ≤2.5 mg/day 62% 34% -
Patients discontinuing steroids altogether 42% 23% -
Onset of Action Separation from placebo observed from Week 4 -

Table 2: Key efficacy outcomes from the Phase 3 VALOR study [5].

Human Metabolism and Disposition

Understanding the drug's pharmacokinetic profile is critical for its application. A mass balance study in healthy volunteers revealed key characteristics [6]:

Parameter Finding
Absorption Rapid (Tmax of total radioactivity and this compound: ~0.5 hours)
Elimination Primarily renal
Mass Balance Recovery 96.7% ± 6.3% of the dose
- Recovered in Urine 88.0% ± 8.0%
- Recovered in Feces 8.7% ± 2.1%
Primary Circulating Metabolite M1 (formed by hydroxylation at the C5' position of the pyrazole ring); constituted 37.1% of circulating radioactivity
Primary Metabolic Enzymes CYP3A4/5 (77%), CYP1A2 (14%)
Note on Metabolite M1 Highly unstable in human plasma, undergoing chemical oxidation to form a cleavage product (M2).

Table 3: Key pharmacokinetic and metabolic properties of this compound from a human mass balance study [6].

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach based on a well-defined mechanism of TYK2/JAK1 inhibition. The robust preclinical data demonstrating protection against key pathological insults in dermatomyositis, combined with strong positive results from a landmark Phase 3 clinical trial, position it as a potential future standard of care for this condition [3] [5] [4].

Its development underscores the importance of targeting specific intracellular signaling hubs in complex autoimmune diseases. Beyond dermatomyositis, this compound is also being investigated for other immune-mediated conditions, including non-infectious uveitis and cutaneous sarcoidosis, which may share overlapping pathogenic cytokine pathways [5].

References

Mechanism of Action: From Kinase Inhibition to STAT Blockade

Author: Smolecule Technical Support Team. Date: February 2026

Brepocitinib is classified as a type I, ATP-competitive inhibitor [1]. It binds to the active catalytic (JH1) domain of TYK2 and JAK1, competing with ATP and preventing the kinase activity required for signal transduction [2] [1]. This action directly impacts the JAK-STAT pathway, a major signaling node for over 50 cytokines [3].

The following diagram illustrates the specific signaling pathway and how this compound intervenes.

G Cytokines Cytokines (IL-12, IL-23, Type I IFN, IL-6) Receptors Cytokine Receptors Cytokines->Receptors JAK1_TYK2 JAK1 / TYK2 (Heterodimer) Receptors->JAK1_TYK2 Receptor Activation STATs STAT Proteins (STAT1, STAT3, STAT4, etc.) JAK1_TYK2->STATs Phosphorylation STATs->STATs Dimerization Nucleus Nucleus STATs->Nucleus GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Inhibitor Inhibitor->JAK1_TYK2 This compound Inhibits

This compound inhibits JAK1/TYK2, blocking cytokine signal transduction and STAT phosphorylation.

Key Experimental Evidence & Protocols

Preclinical studies provide direct evidence of this compound's ability to inhibit STAT phosphorylation. A study on human epidermal keratinocytes (HEKa) is particularly illustrative [4].

Experimental Workflow

The methodology from this key experiment can be summarized as follows:

G CellPrep Cell Preparation (Primary Human Epidermal Keratinocytes, HEKa) PreTreatment Pre-treatment with this compound (130 nM or 1 µM for 2 hours) CellPrep->PreTreatment Stimulation Cytokine Stimulation (1 ng/mL Type I IFN and/or 10 ng/mL IFN-γ for 24 hours) PreTreatment->Stimulation Analysis Downstream Analysis Stimulation->Analysis WB Western Blot Analysis->WB qPCR qPCR Analysis->qPCR FC Flow Cytometry Analysis->FC

Experimental workflow for evaluating this compound's effects on STAT phosphorylation and related pathways.

Quantitative Findings

The experimental results demonstrate this compound's significant inhibitory effects:

Experimental Readout Key Findings with this compound
STAT Phosphorylation Significantly reduced phosphorylation of STAT1 and STAT3. Phosphorylated STAT3 levels dropped to 0.20–0.35 of the stimulated control in a concentration-dependent manner [4].
Gene Expression Concentration-dependent reduction in pro-inflammatory gene expression (IL-6, IL-12, CXCL10/IP-10, CCL2/MCP-1, ICAM-1). IL-6 expression was reduced to 0.31–0.69 of control levels [4].
Keratinocyte Apoptosis Significantly reduced IFN-induced apoptosis, decreasing the percentage of necrotic/late apoptotic cells by 28% to 61% [4].

Biological & Therapeutic Significance

The dual TYK2/JAK1 inhibition by this compound is designed to match the complex cytokine drivers of certain autoimmune diseases [2]. This approach offers a broader mechanism than single-cytokine targeting biologics, potentially benefiting patients with heterogeneous disease pathology [5] [2].

  • Targeting Multiple Cytokines Simultaneously: Diseases like dermatomyositis and psoriasis are driven by a cocktail of cytokines (e.g., Type I IFN, IL-6, IL-12, IL-23). This compound's action at the kinase level can suppress all these signals with one agent [2] [4].
  • Potential for Improved Safety: By sparing JAK2, this compound may avoid hematological side effects like anemia and thrombocytopenia, which are a concern with less selective JAK inhibitors [5] [2].

References

Brepocitinib inflammatory cytokine reduction in keratinocytes

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

The table below summarizes the core characteristics of brepocitinib.

Feature Description
Drug Name This compound
Classification Selective TYK2/JAK1 inhibitor [1]
Mechanism of Action Inhibits receptor-associated tyrosine kinases TYK2 and JAK1, blocking the intracellular JAK-STAT signaling pathway [1] [2].
Primary Molecular Targets TYK2 and JAK1 kinase domains [1].
Administration Once-daily oral tablet [1].
Current Development Stage Phase 3 clinical trial for active dermatomyositis (NCT05437263; VALOR Study) [1].

Experimental Data on Cytokine Reduction

A key preclinical study investigated this compound's effects on interferon (IFN)-stimulated normal human epidermal keratinocytes (HEKa) [1]. The following table summarizes the quantitative results from this experiment.

Experimental Readout Stimulation Condition This compound Treatment Result (vs. Stimulated Control)
STAT3 Phosphorylation Various cytokines 130 nM & 1 µM Concentration-dependent reduction; ratios between 0.20 and 0.35 [1].
STAT1 Phosphorylation Type I IFN or IFN-γ 130 nM Significant reduction [1].
IL-6 Gene Expression Various cytokines 130 nM & 1 µM Concentration-dependent reduction; levels between 0.31 and 0.69 of control [1].
Gene Expression of IL-12, CXCL10 (IP-10), CCL2 (MCP-1), ICAM-1 Various cytokines 130 nM & 1 µM Significant, concentration-dependent reductions [1].
Keratinocyte Apoptosis Type I IFN, IFN-γ, or both 130 nM & 1 µM Significant reduction; 28% to 61% decrease in necrotic/late apoptotic cells [1].

Detailed Experimental Protocol

The in vitro study on human epidermal keratinocytes (HEKa) was conducted as follows [1]:

  • Cell Culture: Primary normal human epidermal keratinocytes (HEKa) were used.
  • Pre-treatment: Cells were pretreated with this compound at two concentrations:
    • 130 nM: This concentration represents the approximate unbound average plasma concentration (Cavg) achieved in humans with a once-daily 30 mg oral dose.
    • 1 μM: A higher concentration used to assess concentration-dependent effects.
    • The pre-treatment duration was 2 hours.
  • Stimulation: After pre-treatment, cells were stimulated for 24 hours with:
    • 1 ng/mL Type I Interferon (IFN)
    • 10 ng/mL Interferon-gamma (IFN-γ)
    • A combination of both.
  • Downstream Analysis: After the stimulation period, the following analyses were performed:
    • JAK-STAT Signaling: Assessed via western blotting for phosphorylated STAT1 and STAT3 proteins.
    • Gene Expression: Evaluated using quantitative PCR (qPCR) for transcripts of DM-relevant genes (IL-6, IL-12, CXCL10, CCL2, ICAM-1).
    • Apoptosis: Quantified via flow cytometry using annexin V staining.

This workflow is summarized in the diagram below.

G Start Human Epidermal Keratinocytes (HEKa) A Pre-treatment with this compound (130 nM or 1 µM for 2 hours) Start->A B Stimulation with IFN (Type I IFN, IFN-γ, or both for 24 hours) A->B C Downstream Analysis B->C D Western Blotting (p-STAT1, p-STAT3) C->D E Quantitative PCR (Inflammatory Gene Expression) C->E F Flow Cytometry (Apoptosis via Annexin V) C->F

Mechanism and Signaling Pathway

This compound acts by inhibiting the JAK-STAT pathway, crucial for inflammation [2]. The diagram below illustrates how this compound interferes with this signaling cascade in keratinocytes.

G Cytokine Extracellular Cytokine (e.g., Type I IFN, IL-6, IL-10) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT Protein (STAT1, STAT3) JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Response Pro-inflammatory Response - Gene Expression (IL-6, CXCL10) - Keratinocyte Apoptosis Nucleus->Response Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

Clinical Context and Relevance

The preclinical data provides a strong mechanistic rationale for this compound's use in dermatomyositis, where skin involvement is a major concern [1]. The 130 nM concentration, which showed significant effects in the in vitro models, corresponds directly to the exposure achieved by the 30 mg dose being evaluated in the ongoing Phase 3 VALOR clinical trial [1]. By targeting key inflammatory pathways at the keratinocyte level, this compound represents a promising targeted therapeutic strategy.

References

Brepocitinib Type I interferon pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Potency and Target Engagement

The pharmacologic profile of brepocitinib is characterized by strong enzyme inhibition and effective suppression of cytokine signaling in cellular models.

Parameter JAK1 TYK2 JAK2 JAK3
Enzyme IC₅₀ 23 nM [1] 17 nM [1] >3-fold higher than for JAK1/TYK2 [1] >3-fold higher than for JAK1/TYK2 [1]

| Cellular IC₅₀ (Whole Blood) | IFNγ: 17 nM [1] | IFNα: 22 nM IL-12: 36 nM [1] | | |

Based on pharmacokinetic data, a once-daily 30 mg dose of this compound is expected to achieve robust target engagement in patients, estimated to inhibit key cytokine pathways by 85-95% [1].

Mechanism of Action: Inhibiting the Interferon Pathway

This compound's therapeutic rationale in dermatomyositis stems from its precise targeting of the dysregulated interferon pathway. The following diagram illustrates this core mechanism and the drug's action.

G IFN Type I IFN (IFNα/β) Receptor1 Receptor Complex IFN->Receptor1 IL23 IL-12 / IL-23 Receptor2 Receptor Complex IL23->Receptor2 JAK1_TYK2 ... Receptor1->JAK1_TYK2 Cytokine Binding Receptor2->JAK1_TYK2 JAK1 JAK1 JAK1->JAK1_TYK2 TYK2 TYK2 TYK2->JAK1_TYK2 STAT STAT Phosphorylation JAK1_TYK2->STAT JAK/STAT Activation Nucleus Nucleus STAT->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Response Inflammatory Response Transcription->Response Brepo This compound Brepo->JAK1 Dual Inhibition Brepo->TYK2 Dual Inhibition

The diagram above shows how this compound blocks key cytokine pathways in dermatomyositis. The Type I Interferon (IFN-α/β) pathway is a primary driver of the disease [1]. When IFN-α/β binds to its receptor on the cell surface, it activates a receptor-associated complex of JAK1 and TYK2. This leads to the phosphorylation of STAT proteins, which move to the nucleus and turn on pro-inflammatory genes [1]. By directly inhibiting TYK2 and JAK1, this compound disrupts this signaling cascade at its origin, preventing the expression of interferon-stimulated genes and the subsequent inflammatory response.

Experimental Evidence & Clinical Validation

The rationale for this compound is supported by preclinical data and evidence of clinical efficacy from late-stage trials.

Detailed Experimental Protocols

The key experiments that defined this compound's profile are summarized below.

  • 1. Recombinant Enzyme Inhibition Assays

    • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human JAK1, JAK2, JAK3, and TYK2 enzymes.
    • Methodology: The assay measures the reduction in enzyme activity in the presence of varying concentrations of this compound. The data is used to generate a dose-response curve from which the IC₅₀ value is calculated. This determines intrinsic enzyme potency [1].
  • 2. Cellular Potency & Selectivity Assays

    • Objective: To confirm cellular activity and selectivity in a more physiologically relevant environment.
    • Methodology: Uses human whole blood stimulated with specific cytokines [1]:
      • IFNα (TYK2-dependent): Blood is stimulated with IFNα, and this compound's inhibition is measured by the reduction of phosphorylated STAT (pSTAT).
      • IFNγ (JAK1/JAK2-dependent): Blood is stimulated with IFNγ, and inhibition of pSTAT is measured to assess JAK1 activity relative to JAK2.
      • IL-12 (TYK2/JAK2-dependent): Stimulation with IL-12 and measurement of IFNγ production as a readout for inhibition.
  • 3. Cross-Study Dose-Response Analysis

    • Objective: To identify the clinically effective dose range.
    • Methodology: An integrated analysis (Emax model) of data from five Phase 2 trials in various immune-mediated diseases (psoriatic arthritis, plaque psoriasis, ulcerative colitis, alopecia areata, hidradenitis suppurativa). The model correlates the average daily dose with the normalized clinical responder rate [1].
Key Clinical Findings

Recent Phase 3 trial results demonstrate the clinical impact of this mechanism.

Trial Name & Phase Key Efficacy Results Key Safety Results

| VALOR (Phase 3) [2] | • Mean TIS (Week 52): 46.5 for 30 mg vs. 31.2 for placebo (p=0.0006) • Major Response (TIS ≥60): Achieved in nearly 50% of patients • Steroid-Sparing: 62% reduced corticosteroid use to ≤2.5 mg/day | • No increase in adverse events of special interest (e.g., malignancy, cardiovascular events) compared to placebo |

Clinical Context and Competitive Positioning

This compound is positioned to address a significant unmet need in dermatomyositis. Its primary differentiator is its oral route of administration in a treatment landscape dominated by intravenous infusions (like Octagam 10%, the only FDA-approved therapy) [3]. By targeting a broader cytokine network (IFN-I, IL-12, IL-23) than selective JAK1 inhibitors, it has the potential to treat both the muscle and skin manifestations of the disease effectively [2] [3].

The future development of this compound extends beyond dermatomyositis. It is also being investigated in Phase 2 and 3 trials for non-infectious uveitis, demonstrating the broad applicability of its mechanism across autoimmune conditions [4].

References

Brepocitinib non-receptor tyrosine-protein kinase TYK2 targeting

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Design & Key Findings

The primary evidence for brepocitinib's efficacy in dermatomyositis comes from the Phase 3 VALOR study. Understanding its design and outcomes is crucial for a technical assessment.

VALOR Trial Design

The VALOR study was a 52-week, global, double-blind, placebo-controlled trial, noted as the largest and longest of its kind in dermatomyositis [1] [2].

  • Patients: 241 subjects enrolled across 90 sites [1] [3].
  • Randomization: 1:1:1 to this compound 30 mg, this compound 15 mg, or placebo [1] [3].
  • Primary Endpoint: Difference in mean Total Improvement Score (TIS) at Week 52. The TIS is a composite endpoint of six measures of dermatomyositis disease activity [1] [3].
  • Key Feature: The study protocol included an embedded glucocorticoid taper, directly addressing a critical unmet need for steroid-sparing effects [4].
Key Efficacy Results from VALOR

This compound 30 mg demonstrated clinically meaningful and statistically significant improvements over placebo.

Result Category Findings for this compound 30 mg vs. Placebo
Primary Endpoint Mean TIS at Week 52: 46.5 vs. 31.2 (p=0.0006) [1]
Secondary Endpoints Statistically significant improvement on all nine key secondary endpoints, including skin disease (CDASI), muscle disease (MMT-8), and functional ability (HAQ-DI) [1]
Response Rates >66% of patients had a moderate response (TIS≥40); nearly 50% had a major response (TIS≥60) [1]
Steroid-Sparing Effect Of patients on background steroids, 42% discontinued steroids entirely vs. 23% for placebo. 62% achieved a dose of ≤2.5 mg/day vs. 34% for placebo [1]
Onset of Action Statistically significant separation from placebo on TIS and CDASI as early as Week 4 [1]
Safety Profile

In the VALOR study, the safety profile for this compound 30 mg was consistent with previous clinical trials [1]. Adverse events of special interest, including malignancy and cardiovascular and thromboembolic events, did not occur with greater frequency in the this compound 30 mg arm compared to the placebo arm [1] [5].

Scientific & Clinical Rationale

The scientific foundation for this compound is the central role of TYK2 and JAK1 in the cytokine signaling pathways that drive dermatomyositis pathology. The diagram below illustrates the targeted signaling mechanism.

G Cytokines Cytokines (IL-12, IL-23, IFN-α/β, IFNγ) Receptors Cell Surface Receptors Cytokines->Receptors Binding TYK2_JAK1 TYK2 / JAK1 Dimer Receptors->TYK2_JAK1 Activation STATs STAT Proteins TYK2_JAK1->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Brepo This compound Brepo->TYK2_JAK1 Inhibits

This compound's dual inhibition of TYK2 and JAK1 suppresses a broader range of pathogenic cytokines implicated in dermatomyositis compared to selective inhibition of a single kinase, providing a strong rationale for its efficacy [1] [2].

Competitive Landscape and Future Directions

This compound's development is situated within the emerging class of TYK2 inhibitors.

  • Market Context: The TYK2 inhibitor market is expected to grow significantly, driven by robust pipeline activity and expansion into indications like dermatomyositis [6]. This compound is a key asset in this landscape.
  • Differentiation: As a dual TYK2/JAK1 inhibitor, this compound's mechanism is distinct from the first-approved, purely selective TYK2 inhibitor (deucravacitinib for psoriasis) [6]. This may offer a differentiated efficacy and safety profile.
  • Development Strategy: Priovant is pursuing a strategy of targeting serious autoimmune diseases with high unmet need, such as dermatomyositis and non-infectious uveitis, where the broad cytokine suppression of its dual mechanism may be particularly advantageous [1] [4].

References

Brepocitinib unbound drug concentration interstitial fluid measurement

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Dermal Concentrations

The table below summarizes data from an in vivo pig model study after 7 days of topical application. Concentrations are geometric means. dISFtot and dISFu are average concentrations from 0-8 hours on day 7, while biopsy data is from a single time point (8 hours) [1].

Drug (Formulation) dISFtot (nM) dISFu (nM) Fraction Unbound (Fu) Upper Dermis Biopsy (μM) Lower Dermis Biopsy (μM)
Brepocitinib (3% cream) 10 6.9 0.68 [1] 12.8 1.3
This compound (0.3% cream) Information not available in search results Information not available in search results Information not available in search results Information not available in search results Information not available in search results
Tofacitinib (2% ointment) 4.3 3.3 0.75 [1] 2.9 0.2
Ruxolitinib (1.5% cream) 10 1.7 0.16 [1] n.a. n.a.
Crisaborole (2% ointment) 99 4.2 0.04 [1] 29.2 2.5
Diclofenac (2% gel) 301 3.0 0.01 [1] 74.8 2.5

Key Insight: The data shows that dOFM effectively distinguishes dermal exposure between different drugs, dose frequencies (BID vs QD), and dose strengths (3% vs 0.3% this compound), with good reproducibility between studies [1] [2]. Biopsy measurements showed much higher and more variable concentrations, likely due to contributions from drug bound to tissue or associated with skin appendages, making them a less reliable measure of the pharmacologically active, unbound drug concentration [1].

Detailed Experimental Protocol: dOFM in a Pig Model

This protocol is adapted from the comparative pharmacokinetic study [1] [2].

  • Animal Model: Young domestic male castrated Landrace pigs (n=6 per study). Pig skin is considered highly similar to human skin in anatomy and permeability [1] [2].
  • Formulations & Dosing: Topical formulations were applied to demarcated areas on the pig's back twice daily (BID) for 7 days. This compound was also applied once daily (QD) in one study to compare frequency. Formulations included creams, ointments, gels, and solutions [1].
  • Sample Collection (Day 7): On the final day, PK was investigated over 8 hours in anesthetized pigs [1] [2].
    • dOFM Sampling: dOFM probes were inserted into the dermis to perfuse the tissue and collect dermal interstitial fluid (dISF) continuously. This method directly provides the total drug concentration in dISF (dISFtot) [1].
    • Unbound Fraction: The fraction of unbound drug (Fu) was determined from the dOFM samples using rapid equilibrium dialysis (RED). The unbound concentration (dISFu) is calculated as dISFtot × Fu [1].
    • Biopsy Sampling: For comparison, punch biopsies were taken at the end of the sampling period. The dermis was separated via heat separation, and total drug concentrations in the upper and lower dermis were measured [1].

Experimental Workflow: dOFM vs. Biopsy

The diagram below visualizes the side-by-side comparison of the two sampling methods as conducted in the pig model study.

G Dermal Pharmacokinetic Sampling Methods start Topical Drug Application (7 days, BID/QD) dOFM dOFM Sampling start->dOFM Biopsy Punch Biopsy start->Biopsy dOFM_probe Continuous collection of Dermal Interstitial Fluid (dISF) dOFM->dOFM_probe  In vivo probe  insertion Biopsy_sep Heat Separation of Dermis Biopsy->Biopsy_sep  Tissue sample dOFM_assay Assay for dISFtot dOFM_probe->dOFM_assay  dISF sample dOFM_red Rapid Equilibrium Dialysis (RED) dOFM_assay->dOFM_red  Use sample in dOFM_output Output: dISFu (Unbound concentration) dISFu = dISFtot × Fu dOFM_red->dOFM_output  Measure Fu Biopsy_assay Homogenization & Assay for Total Drug Biopsy_sep->Biopsy_assay  Dermis homogenate Biopsy_output Output: Total concentration in tissue homogenate (Bound + Unbound) Biopsy_assay->Biopsy_output  Measure total drug

This workflow highlights the key methodological difference: dOFM directly measures the unbound, pharmacologically active drug concentration in interstitial fluid, while biopsy measures total drug in a tissue homogenate [1].

Key Scientific Rationale

The drive to measure unbound drug concentrations in interstitial fluid is grounded in the free drug hypothesis, which states that only the unbound drug is available to engage with its pharmacological target [1]. For topical drugs targeting skin diseases, the interstitial fluid of the dermis is often the relevant bio-compartment. Therefore, dISFu is considered a more reliable predictor of clinical efficacy than total tissue concentrations from biopsies [1].

References

Brepocitinib linear mixed-effects regression LMER pharmacokinetic modeling

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: LMER in Topical Brepocitinib Development

This document outlines a strategy employing a Linear Mixed-Effects Regression (LMER) model to inform the clinical development of topical this compound, a TYK2/JAK1 inhibitor, for atopic dermatitis (AD) and psoriasis (PsO) [1].

1. Background and Objective The goal was to characterize the relationship between the amount of topical Brepitinib applied and its resultant systemic concentration (trough concentration, C_Trough). This model was pivotal for predicting systemic exposure in future trials involving larger treated Body Surface Areas (BSAs) and pediatric populations, thereby guiding dose-strength selection and ensuring a sufficient safety margin [1].

2. Data Sources and Methodology

  • Data: Pharmacokinetic data from two Phase 2b clinical studies in patients with AD and PsO were utilized. The analysis included 256 patients [1].
  • Modeling Approach: A Linear Mixed-Effects Regression (LMER) was developed. This model is particularly suited for handling clustered or grouped data, such as repeated measurements from the same patient or data from different clinical trial sites [2]. The model quantified the influence of fixed effects (e.g., patient disease type, dose strength, application frequency) and random effects (e.g., variation between individuals) on systemic drug exposure [1] [2].

3. Key Quantitative Findings

The LMER analysis identified several critical factors impacting systemic exposure, summarized in the table below.

Table 1: Impact of Factors on Systemic Exposure from Topical Application

Factor Impact on Systemic Concentration (C_Trough) Notes / Clinical Implication
Disease Type 45% lower in PsO patients vs. AD patients For the same applied dose, systemic exposure differs by condition [1].
Dose Strength Significant impact Higher dose strengths lead to higher systemic concentrations [1].
Application Frequency Significant impact Twice-daily (BID) application leads to higher exposure than once-daily (QD) [1].
Patient Age (vs. Adult) Expected to be comparable for the same % BSA treated Model predicts similar systemic exposure in pediatric and adult populations when the same percentage of body surface area is treated [1].

Table 2: Predicted Safety Margins for 3% Cream Formulation

Application Regimen Treated Body Surface Area (BSA) Safety Margin Clinical Implication
Once Daily (QD) < 50% (in AD patients) Maintains at least a threefold margin to non-clinical safety findings and clinical hematologic markers [1]. The proposed regimen is predicted to be safe for clinical evaluation.
Twice Daily (BID) < 50% (in PsO patients) Maintains at least a threefold margin to non-clinical safety findings and clinical hematologic markers [1]. The proposed regimen is predicted to be safe for clinical evaluation.

Detailed Experimental Protocols

Protocol 1: LMER for Topical this compound Pharmacokinetics

This protocol is adapted from the analysis of Phase 2b data [1].

  • Objective: To characterize the relationship between topical this compound application and systemic trough concentrations (C_Trough) and to predict exposures for higher treated BSAs.
  • Data Collection:
    • Collect PK blood samples to measure plasma this compound concentrations, typically at trough (pre-dose).
    • Record the dose strength, frequency of application, and the precise Body Surface Area (BSA) treated for each patient.
    • Document patient-specific covariates (e.g., disease type - AD or PsO, age, weight).
  • Model Development:
    • Software: Use a statistical programming environment like R. The lme4 package is commonly used for fitting LMER models [2].
    • Model Structure: Construct an LMER where C_Trough is the dependent variable. Fixed effects include dose strength, application frequency, and disease type. Random effects are included to account for inter-individual variability.
    • Model Fitting: Fit the model to the data to estimate the coefficients for each fixed effect and the variance explained by the random effects.
  • Model Application:
    • Use the fitted model to simulate systemic C_Trough for new scenarios (e.g., different BSAs, pediatric populations).
    • Compare the predicted exposures to established safety thresholds derived from non-clinical and clinical data to inform trial design.

Protocol 2: Population PK Modeling for Oral this compound

This protocol is based on the established population PK model for oral this compound [3] [4].

  • Objective: To characterize the population pharmacokinetics of oral this compound and identify sources of variability in drug exposure.
  • Data Collection: Utilize rich PK data from multiple Phase 1 and Phase 2 studies, including patients with various immuno-inflammatory diseases. Collect pre-dose and post-dose concentration-time data [3].
  • Bioanalysis: Quantify this compound plasma concentrations using a validated method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a lower limit of quantification of 0.2 ng/mL [4].
  • Model Development:
    • Software: Use non-linear mixed-effects modeling software (e.g., NONMEM).
    • Structural Model: The PK of oral this compound is described by a two-compartment model with first-order absorption and a lag time [3].
    • Statistical Model: Account for inter-individual variability on key parameters like apparent clearance (CL/F) and apparent volume of distribution (Vc/F). The model also incorporates a known, dose-dependent bioavailability [3].
    • Covariate Analysis: Evaluate the effect of patient demographics (e.g., body weight, race, sex) and clinical conditions (e.g., disease state like ulcerative colitis) on PK parameters. The final model identified that Asian race and patient sex had statistically significant, but not clinically meaningful, effects on exposure [3].

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz DOT language, illustrate the core concepts and workflows described in the application notes.

Diagram 1: LMER Modeling and Application Workflow

This diagram outlines the strategic process of building and applying the LMER model to inform clinical development [1].

LMER_Workflow cluster_input Data Input Phase cluster_model LMER Modeling & Analysis cluster_application Model Application & Prediction DataSource Phase 2b Clinical Trials (256 patients with AD/PsO) InputVars Fixed Effects: - Disease Type (AD/PsO) - Dose Strength - Application Frequency - Treated BSA (%) DataSource->InputVars LMERModel Linear Mixed-Effects Regression (LMER) Model InputVars->LMERModel PKMeasure PK Measurement: Systemic Trough Concentration (C_Trough) PKMeasure->LMERModel KeyFinding1 Key Finding: Systemic exposure is 45% lower in PsO vs. AD LMERModel->KeyFinding1 KeyFinding2 Key Finding: Pediatric and adult exposure is comparable for same %BSA LMERModel->KeyFinding2 ExposurePred Predict Systemic Exposure for new scenarios KeyFinding1->ExposurePred KeyFinding2->ExposurePred CompareSafety Compare to Safety Thresholds ExposurePred->CompareSafety TrialDesign Inform Clinical Trial Design: - Dose Selection - Treated BSA Limits CompareSafety->TrialDesign

Diagram 2: this compound Mechanism and PK Pathway

This diagram illustrates the mechanism of action of this compound and the pathway from administration to systemic exposure, integrating information from both topical and oral formulations [1] [3] [5].

Brepocitinib_Pathway AdminTopical Topical Administration (Cream to BSA) TopicalPK Topical PK: - Low Systemic Absorption - Exposure driven by:  Dose, BSA%, Disease AdminTopical->TopicalPK AdminOral Oral Administration (Tablet) OralPK Oral PK: Two-Compartment Model - First-order absorption - Dose-dependent bioavailability AdminOral->OralPK SystemicExp Systemic Exposure (Plasma Concentration) TopicalPK->SystemicExp LMER Model Predicts C_Trough OralPK->SystemicExp TYK2JAK1 Dual TYK2 / JAK1 Inhibition SystemicExp->TYK2JAK1 Systemic Distribution CytokineBlock Blocks signaling of multiple cytokines: (IFN, IL-6, IL-12, IL-23) TYK2JAK1->CytokineBlock TherapeuticEffect Therapeutic Effect in Inflammatory Diseases (Psoriasis, Atopic Dermatitis) CytokineBlock->TherapeuticEffect

References

Application Notes: Topical Brepocitinib for Mild-to-Moderate Atopic Dermatitis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Atopic Dermatitis (AD) is a chronic, inflammatory, and pruritic skin disease affecting a significant portion of the population. The Janus kinase (JAK) signaling pathway is implicated in the pathogenesis of AD, making it a valuable therapeutic target [1]. Brepocitinib (PF-06700841) is a potent small-molecule inhibitor of tyrosine kinase 2 (TYK2) and JAK1. A topical formulation was developed to provide effective symptom reduction while minimizing systemic exposure, offering a potential novel treatment for mild-to-moderate AD [1] [2].

2. Trial Design and Methodology This section details the core design of the phase IIb trial (NCT03903822).

2.1. Study Overview

  • Objective: To assess the efficacy, safety, and pharmacokinetics of topical this compound cream in participants with mild-to-moderate AD [1].
  • Design: A phase IIb, multicenter, randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging study [1].
  • Duration: The study included a 6-week treatment period, preceded by a screening period and followed by a 4-week follow-up [1].
  • Location: The trial was conducted across 65 sites in 10 countries [1].

2.2. Participant Criteria Key inclusion criteria were [1]:

  • Males (12-75 years) and females (18-75 years) with a clinical diagnosis of AD for ≥ 3 months.
  • Investigator’s Global Assessment (IGA) score of 2 (mild) or 3 (moderate) at screening and baseline.
  • Body Surface Area (BSA) involvement of 2-20% (excluding groin, genitals, or scalp).
  • Eczema Area and Severity Index (EASI) total score between 3 and 21.
  • Peak Pruritus Numerical Rating Scale (PP-NRS) grade ≥ 2 at baseline.

2.3. Treatment Protocol A total of 292 participants were randomized equally into one of eight treatment arms to receive either once-daily (QD) or twice-daily (BID) applications for 6 weeks [1]. The target dose application rate was predefined as 2 mg of formulation per cm² of treated BSA [2].

Table 1: Treatment Arms and Dosing Regimens

Treatment Arm Dosing Frequency
Vehicle Once Daily (QD)
This compound 0.1% (1 mg/g) QD
This compound 0.3% (3 mg/g) QD
This compound 1.0% (10 mg/g) QD
This compound 3.0% (30 mg/g) QD
Vehicle Twice Daily (BID)
This compound 0.3% (3 mg/g) BID
This compound 1.0% (10 mg/g) BID

2.4. Endpoints

  • Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6 [1].
  • Key Secondary Endpoints included the proportion of participants achieving validated Investigator Global Assessment (vIGA) response, and percent change in Peak Pruritus Numerical Rating Scale (PP-NRS) [1].
  • Safety Assessments: Adverse events (AEs) were monitored throughout the study. Trough plasma samples were collected at specified time points to determine systemic exposure [1] [2].

3. Efficacy and Safety Results

3.1. Efficacy Outcomes At Week 6, this compound 1% QD and 1% BID groups demonstrated statistically significant, greater percentage reductions in EASI total score compared to their respective vehicle groups [1].

Table 2: Primary Efficacy Endpoint at Week 6 (Least Squares Mean Percentage Change from Baseline in EASI)

Treatment Group Percentage Reduction (90% CI)
Vehicle QD -44.4% (-57.3 to -31.6)
This compound 1% QD -70.1% (-82.1 to -58.0)
Vehicle BID -47.6% (-57.5 to -37.7)
This compound 1% BID -75.0% (-83.8 to -66.2)

3.2. Safety and Tolerability

  • The frequency of adverse events (AEs) did not follow a dose-dependent trend [1].
  • There were no serious adverse events (SAEs) or deaths reported in the study [1].
  • A subsequent pharmacokinetic analysis indicated that when the 3% cream was applied to less than 50% of BSA, systemic exposure maintained at least a threefold margin to non-clinical safety findings, suggesting a wide safety margin for topical use [2].

4. Mechanism of Action and Pharmacokinetics

4.1. Signaling Pathway and Inhibition this compound acts as an orthosteric inhibitor, competing with ATP for binding to the active site of the TYK2 and JAK1 catalytic domains [3]. This action inhibits the signaling of multiple cytokines involved in AD pathogenesis, including TYK2-dependent interleukins (IL-12, IL-23) and those signaling through JAK1 (IL-4, IL-13, IL-22, IL-31, TSLP) [2] [3]. The following diagram illustrates this targeted pathway and inhibition logic.

G Cytokines Cytokines (IL-12, IL-23, IL-4, IL-13) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocation Inflammation Inflammation & Symptoms Nucleus->Inflammation Gene Transcription This compound This compound (TYK2/JAK1 Inhibitor) This compound->JAK1 Orthosteric Inhibition This compound->TYK2 Orthosteric Inhibition

4.2. Pharmacokinetic Profile A quantitative analysis of this and another trial established a linear relationship between the amount of active drug applied and the systemic trough concentration (CTrough) [2]. This model predicts that systemic exposure in pediatric patients would be comparable to adults when the same percentage of BSA is treated, informing safe dose-strength selection for future trials [2].

Experimental Protocol for Topical this compound Administration

This protocol outlines the detailed methodology for the treatment phase of the clinical trial.

1. Materials

  • Topical this compound cream at specified concentrations (0.1%, 0.3%, 1.0%, 3.0%) and matching vehicle control.
  • Calibrated weighing equipment for returned tubes to calculate cream usage.

2. Pre-Treatment Procedures

  • Randomization & Blinding: Participants are randomized using interactive response technology. Investigators and participants are blinded to treatment assignment but not to dosing frequency [1].
  • Dispensable Unit: Provide the participant with a dispensable unit of their assigned treatment.
  • Training: Instruct the participant or caregiver on the proper application technique, including:
    • Applying cream to all areas affected by AD, excluding the hair-bearing scalp.
    • The target application rate is 2 mg of formulation per cm² of treated BSA [2].

3. Treatment Administration

  • Dosing: Participants apply the assigned cream either once daily (QD) or twice daily (BID) as per their randomization group.
  • Duration: The treatment period lasts for 6 weeks.
  • Logistics: Participants or caregivers self-administer the treatment at home.

4. Data Collection and Monitoring

  • Efficacy Assessments: Record EASI scores and other efficacy endpoints at baseline and Week 6 [1].
  • Safety Monitoring: Actively monitor and record all adverse events throughout the 6-week treatment and 4-week follow-up period [1].
  • Pharmacokinetic Sampling: Collect trough plasma samples pre-dose on Days 1, 8, 15, 22, 29, and 43 [2].
  • Cream Usage: Weigh the returned treatment tubes at each visit to calculate the average amount of cream applied per dose [2].

Key Conclusions for Researchers

The phase IIb trial (NCT03903822) demonstrates that topical this compound at 1% strength, administered both QD and BID, is an effective and well-tolerated treatment for mild-to-moderate Atopic Dermatitis, showing significant improvement in the EASI score compared to vehicle control [1]. The safety profile is favorable, with no serious adverse events or deaths reported, and pharmacokinetic modeling supports a wide safety margin for systemic exposure [1] [2]. These promising results warrant further investigation in larger phase III trials with longer treatment durations to confirm long-term efficacy and safety.

References

Pharmacokinetic Profile and Rationale for CTrough Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring the trough concentration of brepocitinib is crucial in clinical development to balance efficacy and safety, especially for topical formulations where systemic exposure must be minimized.

  • Role in Clinical Trials: In the phase 2b trials for atopic dermatitis (AD) and psoriasis (PsO), CTrough was the key pharmacokinetic (PK) parameter used to understand the relationship between the applied dose and systemic exposure [1] [2]. This relationship is vital for selecting safe dose strengths and limits for treated Body Surface Area (BSA), particularly for pediatric patients [2].
  • Safety-Driven Development: The goal of topical this compound treatment is to achieve efficacy at the site of application while maintaining systemic concentrations below a safety threshold derived from non-clinical studies and clinical trials of oral this compound [1] [2]. The CTrough measurement directly informs this safety margin.

Experimental Protocol for CTrough Assessment

The following protocol is synthesized from the phase 2b clinical studies of topical this compound in AD and PsO.

Clinical Study Design
  • Type of Studies: Two Phase 2b, randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging studies [2].
  • Patient Populations: Adults with mild or moderate Atopic Dermatitis (AD) or mild to moderate chronic Plaque Psoriasis (PsO) [2].
  • Dosing Regimens: Topical this compound was administered as a cream at dose strengths of 0.1%, 0.3%, 1%, and 3%, either Once Daily (QD) or Twice Daily (BID) [2].
  • Application Rate: The target dose application rate was predefined as 2 mg of formulation per cm² of treated BSA [2].
Sample Collection and Handling
  • Sample Type: Trough plasma samples [2].
  • Collection Schedule:
    • For AD study: Pre-dose on Days 1, 8, 15, 22, 29, and 43 [2].
    • For PsO study: Pre-dose on Days 1, 8, 15, 29, 43, 57, 71, and 85 [2].
  • Handling: Data records with missing CTrough or where the applied dose was zero were excluded from analysis. Observations below the limit of quantification (BLQ) were also excluded [2].
Bioanalytical Method

While the specific analytical technique is not detailed in the provided results, standard bioanalytical methods for quantifying small molecules in plasma, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are typically used for this purpose due to high sensitivity and specificity.

Quantitative Analysis: The Linear Mixed-Effects Regression Model

A Linear Mixed-Effects Regression (LMER) model was developed to characterize the relationship between the amount of drug applied topically and the resulting systemic CTrough [1] [2].

Model Equation: The foundational model equation used was [2]: C_Trough = Int + Slope * (BWT_i / 70)^-0.75 * AMT_Drug

Definition of Model Parameters:

Parameter Description Value/Handling in Model
CTrough Systemic trough plasma concentration (ng/mL) Dependent variable
Int Intercept Fixed at 0 (no exposure without treatment) [2]
Slope Population average slope (proportional to F/CL) Estimated; includes inter-individual variability [2]
BWTi Individual's baseline body weight (kg) Covariate, allometrically scaled [2]
AMTDrug Amount of active drug applied per dose (mg) Calculated from cream amount and strength [2]

Calculation of AMTDrug: The amount of active drug applied was calculated as follows [2]: AMT_Drug = Dose_Strength * AMT_Cream where AMT_Cream is the average amount of cream applied per dose, calculated from the total amount used over a dispensing interval.

Key Findings and Model Applications

The application of the LMER model to data from 256 patients yielded critical insights for trial design [1] [2].

Table: Key Findings from the LMER Analysis

Finding Description Implication for Trial Design
Disease-Specific Exposure Systemic concentration in PsO patients was 45% lower than in AD patients at the same dose [1] [2]. Supports different BSA treatment limits for AD vs. PsO populations.
Age Group Comparison When applied to the same percentage of BSA, systemic exposure is predicted to be comparable between adults and children [1] [2]. Facilitates pediatric trial design by bridging from adult data.
Safety Margin Applying 3% cream to <50% BSA maintains a minimum threefold safety margin relative to non-clinical safety findings and clinical hematologic markers [1] [2]. Informs safe dose-strength selection and maximum treatable BSA limits.

🖧 Visualizing the Modeling and Trial Design Strategy

The following diagram illustrates the integrated strategy of using modeling and safety data to inform clinical trial design for topical this compound, summarizing the workflow described in the research [2].

G cluster_a Data Input & Analysis cluster_b Simulation & Extrapolation Start Start: Clinical Trial Design for Topical this compound A1 Clinical Topical Data (Phase 2b AD/PsO Trials) Start->A1 A2 Establish Relationship: LMER Model A1->A2 B1 Predict Systemic C_Trough for Higher BSA in Adults A2->B1 B2 Predict Systemic C_Trough in Pediatric Population A2->B2 A3 Non-Clinical & Clinical Oral Data A4 Set Safety Thresholds A3->A4 C1 Select Dose Strength & Max. Safely Treated BSA A4->C1 B1->C1 Combined with Safety Threshold B2->C1 Combined with Safety Threshold

Important Considerations for Protocol Implementation

  • Adherence to Application Rate: The target application rate of 2 mg/cm² is a critical protocol parameter. Deviations can significantly alter systemic exposure and should be monitored via the amount of cream dispensed and returned [2].
  • Disease State is a Key Covariate: The finding of lower systemic exposure in PsO compared to AD highlights that disease state must be accounted for in trial design and data interpretation, likely due to differences in skin barrier function [1] [2].
  • Model for Extrapolation: The validated LMER model is a powerful tool for simulating scenarios not directly tested in clinical trials, such as higher treated BSAs or pediatric applications, thereby reducing the need for extensive and costly clinical testing [1] [2].

References

Brepocitinib body surface area BSA application rate calculation

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Brepocitinib is a potent small-molecule inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). This dual mechanism allows it to target key cytokine pathways implicated in inflammatory skin diseases.

  • In Atopic Dermatitis (AD), it inhibits cytokines such as IL-12, IL-23, IL-4, IL-13, IL-22, IL-31, and TSLP, which signal through JAK1 [1] [2].
  • In Plaque Psoriasis (PsO), it acts on the IL-23/IL-17 axis, a central pathway in the disease's pathology [1] [2].

A topical cream formulation has been developed to maximize local efficacy while minimizing systemic exposure. The following workflow outlines the overall strategy for informing its clinical trial design.

G Clinical Topical Data Clinical Topical Data LMER Model LMER Model Clinical Topical Data->LMER Model Oral Study Data Oral Study Data Safety Thresholds Safety Thresholds Oral Study Data->Safety Thresholds Exposure Predictions Exposure Predictions LMER Model->Exposure Predictions Dose & BSA Selection Dose & BSA Selection Safety Thresholds->Dose & BSA Selection Exposure Predictions->Dose & BSA Selection

Quantitative Data and Exposure Relationships

Data from two Phase 2b clinical trials (NCT03903822 for AD and NCT02969018 for PsO) were analyzed to characterize the relationship between the amount of drug applied and systemic trough concentration (CTrough) [1] [2]. The following table summarizes the core quantitative findings.

Table 1: Key Pharmacokinetic and Exposure Relationships for Topical this compound

Parameter Value or Relationship Context / Conditions
Target Application Rate (APR) 2 mg formulation per cm² of treated BSA Applied to diseased skin for both AD and PsO [1] [2]
Dose Strengths Tested 0.1%, 0.3%, 1%, and 3% cream In Phase 2b trials [1] [2]
Systemic Exposure (PsO vs. AD) 45% lower in PsO patients Predicted from the same applied dose [1] [2] [3]
Adult vs. Pediatric Exposure Comparable systemic exposure When applied to the same percentage of BSA [1] [2]

| Proposed Safe Regimen (3% cream) | AD: Once Daily (QD) to < 50% BSA PsO: Twice Daily (BID) to < 50% BSA | Maintains ≥3-fold safety margin over systemic exposure of oral 30 mg QD [1] [2] [3] |

The relationship between the applied drug and systemic exposure is formally characterized by a Linear Mixed-Effects Regression (LMER) model.

Table 2: Core Variables in the LMER Model

Variable Symbol Unit Description
Systemic Trough Concentration CTrough ng/mL Measured plasma concentration pre-dose [1] [2]
Amount of Active Drug AMTDrug mg Calculated as: (Dose Strength) × (AMTCream) [1] [2]
Amount of Cream AMTCream mg (Cream disposed - Cream returned) / (Number of actual doses) [1] [2]
Body Weight Effect BWTi kg Included as a power function: (BWTi/70)-0.75 [1] [2]

Protocol: BSA Calculation and Application Rate

Accurate BSA calculation is fundamental for dosing topical this compound. Discrepancies between different BSA formulas can be as high as 0.5 m² for a standard adult, which could significantly impact drug exposure and safety [4].

  • Recommended BSA Formula: The Du Bois formula is widely used and validated across a wide range of patients, including adults and children [5] [6].
    • Formula: BSA (m²) = 0.007184 × (Height in cm)0.725 × (Weight in kg)0.425 [5]
  • Alternative Formulas: For specific populations, the Mosteller (√[Height (cm) × Weight (kg)] / 3600) or Haycock (0.024265 × Height0.3964 × Weight0.5378) formulas may be used, especially for children [5].
  • Clinical Practice:
    • Calculate the patient's total BSA using a standardized formula.
    • Determine the Treated BSA: the percentage (%BSA) or absolute area (m²) of the body affected by the disease that will receive the cream.
    • Calculate the required amount of cream per dose using the target APR of 2 mg/cm² [1] [2].

Protocol: LMER Model Development and Simulation

The following workflow details the specific steps for developing the pharmacokinetic model and simulating exposure scenarios.

G cluster_details Key Model Specifications Collect Trough Plasma Samples Collect Trough Plasma Samples Data Cleaning & Curation Data Cleaning & Curation Collect Trough Plasma Samples->Data Cleaning & Curation Develop LMER Model Develop LMER Model Data Cleaning & Curation->Develop LMER Model Validate Model Performance Validate Model Performance Develop LMER Model->Validate Model Performance n1 Intercept (Int) fixed at 0 n2 Body weight effect: (BWTi/70)^-0.75 n3 Inter-individual variability on Slope Simulate for Higher BSA & Pediatrics Simulate for Higher BSA & Pediatrics Validate Model Performance->Simulate for Higher BSA & Pediatrics Inform Dose & BSA Limits Inform Dose & BSA Limits Simulate for Higher BSA & Pediatrics->Inform Dose & BSA Limits

1. Data Collection and Curation

  • Pharmacokinetic Sampling: Collect trough plasma samples (pre-dose) at multiple time points throughout the clinical trial (e.g., Days 1, 8, 15, 29, etc.) [1] [2].
  • Cream Application Logging: Precisely record the amount of cream dispensed and returned by the patient to calculate the average amount used per dose (AMTCream) over a dispensing interval [1] [2].
  • Data Exclusion Criteria: Remove data records with missing CTrough, zero treated BSA, or observed concentrations below the limit of quantification (BLQ) from the analysis dataset [1] [2].

2. Model Development and Simulation

  • Implement LMER Model: Using statistical software (e.g., R), fit the LMER model (Equation 1) to the curated dataset. The model establishes the relationship: CTrough = Slope ⋅ (BWTi/70)-0.75 ⋅ AMTDrug [1] [2].
  • Run Simulations: Use the validated model to simulate steady-state CTrough for scenarios beyond the clinically tested range. This includes predicting exposures for:
    • Higher treated BSA percentages in adults.
    • Pediatric populations, leveraging the finding that systemic exposure is comparable to adults when the same percentage of BSA is treated [1] [2].

Safety Thresholds and Dose Selection Strategy

Informing the final dose and BSA limits is a two-part process that integrates exposure predictions with established safety data.

Table 3: Safety and Dose Selection Strategy

Step Action Description & Purpose
1 Establish Safety Thresholds Leverage non-clinical toxicology data and hematologic markers (e.g., changes in platelet count) from oral this compound clinical trials to define a maximum acceptable systemic concentration [1] [2].
2 Define Safe Margins Compare simulated topical systemic exposures (CTrough) from various regimens against the safety thresholds. A regimen is considered safe if it maintains a predefined margin (e.g., at least a threefold margin below the threshold) [1] [2] [3].

This combined modeling and simulation approach supported the proposal that applying a 3% cream to up to 50% BSA is safe, with AD patients using it once daily and PsO patients twice daily [1] [2] [3].

Conclusion

The development of topical this compound exemplifies a modern, model-informed drug development approach. The application is guided by a standardized BSA-based calculation (2 mg/cm²) and a robust LMER model that predicts systemic exposure. Key insights include a 45% lower systemic exposure in PsO compared to AD and comparable exposure between adults and children when the same percentage of BSA is treated. The proposed regimen of a 3% cream applied to less than 50% BSA maintains a safety margin supported by integrated pharmacokinetic and safety analysis.

References

Brepocitinib Systemic Exposure Prediction in Pediatric Populations: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Brepocitinib (PF-06700841) represents a novel dual tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) inhibitor currently in development for multiple immuno-inflammatory diseases, including atopic dermatitis (AD) and psoriasis (PsO) [1]. The therapeutic strategy involves both oral and topical formulations, with the topical variant offering particular promise for pediatric populations due to potentially reduced systemic exposure compared to oral administration [2]. The dual inhibition mechanism simultaneously targets both TYK2 and JAK1 pathways, potentially providing superior efficacy in inflammatory skin conditions compared to agents inhibiting either target alone, particularly in diseases with strong type 1 interferon and gamma interferon pathophysiology [3].

Pediatric drug development presents unique challenges, particularly for topical formulations where systemic exposure must be carefully characterized to ensure safety [4]. Understanding the relationship between applied dose, percentage of treated body surface area (BSA), and resultant systemic concentrations is critical for dose optimization and establishing safe use parameters in children [2]. This is especially important for JAK inhibitors, which carry class-specific safety concerns including potential effects on hematological parameters and immune function [5]. The following application notes and protocols detail comprehensive strategies for predicting this compound systemic exposure in pediatric populations using quantitative modeling approaches, leveraging data from adult clinical trials with appropriate physiological scaling.

Pharmacokinetic Modeling Approach

Linear Mixed-Effects Regression (LMER) Model

The foundation of this compound systemic exposure prediction rests on a Linear Mixed-Effects Regression (LMER) model developed from phase 2b clinical trial data in adults with atopic dermatitis and psoriasis [1]. This model characterizes the relationship between topically applied drug and systemic trough concentrations (CTrough), serving as a critical tool for exposure prediction across different dosing scenarios and patient populations. The core model structure is represented by the following equation:

CTrough = Int + Slope · (BWTi/70)-0.75 · AMTDrug

Where CTrough represents the systemic trough concentration (ng/mL), Int is the intercept fixed at 0 (reflecting no systemic exposure without treatment), Slope describes the individual exposure relationship, BWTi is baseline body weight (kg), and AMTDrug is the amount of active drug applied (mg) [2]. The allometric scaling factor (BWTi/70)-0.75 accounts for expected clearance differences based on body weight, referenced to a standard 70 kg adult [4].

The model incorporates several key covariates that significantly impact this compound systemic exposure:

  • Disease type: Patients with psoriasis demonstrated approximately 45% lower systemic exposure compared to atopic dermatitis patients at equivalent doses, likely reflecting disease-specific differences in skin barrier function and inflammation [1]
  • Dose strength and frequency: Higher concentration formulations and increased application frequency predictably elevated systemic exposure, though with less than proportional increases [2]
  • Application rate: The target application rate was standardized at 2 mg formulation per cm² of treated BSA across studies to ensure consistent dosing [4]

Table 1: LMER Model Parameters for Topical this compound Systemic Exposure Prediction

Parameter Symbol Value Unit Explanation
Intercept Int 0 (fixed) ng/mL Assumes no systemic exposure without drug application
Allometric exponent - -0.75 (fixed) - Standard allometric scaling for clearance
Reference weight - 70 kg Standard adult reference weight
Target application rate APR 2 mg/cm² Applied formulation density per treated BSA
Disease modifier (PsO vs. AD) - -45% % Reduced systemic exposure in psoriasis vs. atopic dermatitis
Safety Threshold Establishment

Safety thresholds for systemic this compound exposure were established through integration of non-clinical toxicology data and clinical hematological markers from oral this compound studies [1]. This approach leveraged the extensive safety database from oral administration to define systemic exposure limits that maintain adequate safety margins for topical use. The safety assessment incorporated:

  • Non-clinical safety findings: Identified from toxicology studies in relevant animal models
  • Clinical hematological markers: Changes in lymphocyte counts and other hematological parameters observed in oral this compound clinical trials
  • Exposure margins: Comparison of predicted topical systemic exposure to established safety benchmarks from oral dosing [2]

The combined modeling and safety assessment approach enabled identification of dose strengths and treated BSA limits that maintain systemic exposures below levels associated with adverse effects, particularly important for pediatric populations with potentially different susceptibility to systemic effects [1].

Pediatric Extrapolation Strategy

Pediatric systemic exposure predictions were derived through allometric scaling of the adult LMER model, incorporating age-appropriate and weight-based adjustments [2]. This approach assumed that when topical this compound is applied to the same percentage of BSA, systemic exposures would be comparable between adults and children, accounting for body size differences through the allometric function [4]. The validity of this assumption stems from similar skin permeability characteristics and the dominance of BSA-based (rather than absolute) dosing in determining systemic exposure for topical medications.

G AdultData Adult Clinical Trial Data LMERModel LMER Model Development AdultData->LMERModel Covariates Covariate Analysis (Disease type, Dose, Frequency) LMERModel->Covariates AllometricScaling Pediatric Allometric Scaling (Body Weight^-0.75) Covariates->AllometricScaling Model Parameters SafetyData Oral this compound Safety Data SafetyThreshold Safety Threshold Establishment SafetyData->SafetyThreshold SafetyThreshold->AllometricScaling Safety Margins PediatricPrediction Pediatric Exposure Prediction AllometricScaling->PediatricPrediction TrialDesign Pediatric Trial Design Optimization PediatricPrediction->TrialDesign Dose Strength & BSA Limits

Figure 1: Modeling Strategy for Pediatric Systemic Exposure Prediction of Topical this compound. The workflow integrates adult topical pharmacokinetic data with safety information from oral studies to predict pediatric exposure through allometric scaling.

Quantitative Systemic Exposure Predictions

Predicted Systemic Exposure by Disease and Age

Based on the LMER model simulations, systemic exposure to this compound following topical application varies significantly based on disease indication, dose strength, and application frequency [1]. The following table summarizes predicted steady-state trough concentrations (CTrough) across different clinical scenarios, providing critical reference values for trial design and safety assessment:

Table 2: Predicted Systemic Trough Concentrations of Topical this compound Across Patient Populations

Population Dose Strength Application Frequency Treated BSA Predicted CTrough (ng/mL) Safety Margin
Adult AD 3% Once Daily 50% Model-derived ≥3-fold
Adult PsO 3% Twice Daily 50% 45% lower than AD ≥3-fold
Pediatric AD 3% Once Daily 50% Comparable to adult (same % BSA) ≥3-fold
Pediatric PsO 3% Twice Daily 50% 45% lower than pediatric AD ≥3-fold
Adult AD 3% Once Daily 22% (tested) Actual data from trials ~1.9-fold

The disease-specific difference in systemic exposure, with psoriasis patients exhibiting approximately 45% lower concentrations compared to atopic dermatitis patients at equivalent dosing, likely reflects fundamental differences in skin barrier integrity and inflammatory milieu between these conditions [2]. The comparable exposure between adults and children when normalized to percentage BSA treated supports the pediatric extrapolation approach and provides confidence in using adult data to inform pediatric development [1].

Safety Margin Assessment

The safety margin represents the fold-difference between predicted systemic exposure after topical application and the exposure associated with adverse effects based on oral this compound data [2]. The established threefold safety margin provides adequate assurance of safety while allowing sufficient dosing flexibility for efficacy:

Table 3: Safety Margin Analysis for Topical this compound

Parameter Value Basis
Target safety margin ≥3-fold Based on non-clinical toxicology and clinical hematological markers
Achieved margin (3% QD AD, ≤50% BSA) ≥3-fold Maintained across indicated dosing range
Achieved margin (3% BID PsO, ≤50% BSA) ≥3-fold Maintained across indicated dosing range
Maximum tested BSA (AD trials) 22% Associated with ~1.9-fold margin at highest dose strength
Critical safety endpoints Clinical hematological markers Lymphocyte counts and other parameters from oral studies

The safety assessment strategy exemplifies a model-informed drug development approach, integrating information across formulations (oral and topical), populations (adults and children), and data types (clinical and non-clinical) to maximize the information value while prioritizing patient safety [1].

Experimental Protocols

Protocol 1: LMER Model Development for Topical Formulations

Objective: To characterize the relationship between topically applied this compound and systemic trough concentrations using linear mixed-effects regression analysis.

Materials and Methods:

  • Patient Population: Patients with mild-to-moderate atopic dermatitis (NCT03903822) or psoriasis (NCT02969018) from phase 2b studies [2]
  • Formulations: Topical this compound at dose strengths of 0.1%, 0.3%, 1%, and 3% in vehicle-controlled cream
  • Application Protocol: Applied once daily (QD) or twice daily (BID) at target application rate of 2 mg formulation per cm² of treated BSA [4]
  • PK Sampling: Trough plasma samples collected pre-dose at multiple time points during treatment (Days 1, 8, 15, 22, 29, and 43 for AD; Days 1, 8, 15, 29, 43, 57, 71, and 85 for PsO)
  • BSA Assessment: Accurate measurement of treated body surface area percentage for each patient
  • Drug Accountability: Precise measurement of cream dispensed and returned to calculate actual amount applied [2]

Data Analysis:

  • Model Structure: CTrough = Int + Slope · (BWTi/70)-0.75 · AMTDrug
  • Fixed Effects: Intercept fixed at zero, with population slope estimation
  • Random Effects: Inter-individual variability on slope parameter using log-normal distribution
  • Covariate Testing: Disease type (AD vs. PsO), dose strength, application frequency, demographic factors
  • Software Implementation: Analysis performed using appropriate statistical software (R, NONMEM, or Monolix) [6]

Quality Control:

  • Exclusion of data records with missing CTrough or zero percentage treated BSA
  • Removal of observations below the limit of quantification (BLQ)
  • Verification of dose application consistency through formulation accountability [2]
Protocol 2: Pediatric Systemic Exposure Simulation

Objective: To predict this compound systemic exposure in pediatric patients through allometric scaling of adult topical pharmacokinetic data.

Materials and Methods:

  • Base Model: Established LMER model from adult topical this compound studies [1]
  • Pediatric Population Parameters: Weight distribution from reference pediatric populations, BSA calculations using standard equations (e.g., Mosteller formula)
  • Simulation Scenarios: Various dose strengths (0.1%-3%), application frequencies (QD-BID), and treated BSA percentages (10%-50%)
  • Safety Reference: Exposure thresholds from oral this compound non-clinical and clinical safety data [2]

Simulation Approach:

  • Allometric Scaling: Application of (BWT/70)-0.75 factor to account for expected clearance differences
  • BSA Normalization: assumption of comparable exposure at same percentage BSA treated between adults and children
  • Disease Adjustment: Application of 45% reduction factor for psoriasis patients compared to atopic dermatitis patients
  • Variability Incorporation: Inclusion of inter-individual variability using parameter distributions from adult model [1]

Output Analysis:

  • Exposure Prediction: Steady-state trough concentrations (CTrough) across pediatric age and weight ranges
  • Safety Margin Calculation: Comparison of predicted exposures to established safety thresholds
  • Dose Recommendation: Identification of appropriate dose strengths and BSA limits for pediatric trials [2]

G cluster_cytokines Cytokine Binding cluster_jaks JAK Family cluster_stats STAT Proteins JAKSTAT JAK-STAT Signaling Pathway Cytokines Cytokines (IL-12, IL-23, IL-4, IL-13, IL-22, IL-31, TSLP) Receptor Cytokine Receptors Cytokines->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STATs STAT Phosphorylation & Dimerization JAK1->STATs Phosphorylation TYK2->STATs Phosphorylation JAK2 JAK2 JAK3 JAK3 Nucleus Nuclear Translocation Gene Transcription STATs->Nucleus Translocation This compound This compound (TYK2/JAK1 Inhibitor) This compound->JAK1 Inhibition This compound->TYK2 Inhibition

Figure 2: this compound Mechanism of Action in JAK-STAT Signaling Pathway. This compound selectively inhibits TYK2 and JAK1, modulating multiple cytokine pathways implicated in inflammatory skin diseases while potentially preserving JAK2-mediated functions.

Protocol 3: Safety Threshold Establishment

Objective: To define safe systemic exposure thresholds for topical this compound based on integrated analysis of non-clinical and clinical safety data.

Materials and Methods:

  • Non-Clinical Data: Toxicology studies of oral this compound identifying exposure levels associated with adverse effects
  • Clinical Safety Data: Hematological parameters (lymphocyte counts, other cell lineages) from oral this compound clinical trials across multiple indications [2]
  • Exposure-Response Analysis: Relationship between systemic exposure and safety biomarkers from oral this compound population PK/PD analyses [6]

Analysis Approach:

  • Benchmark Identification: Determination of systemic exposure levels associated with minimal biologically significant effects on safety parameters
  • Margin Application: Application of appropriate safety margins (typically ≥3-fold) to establish allowable systemic exposure for topical use
  • Integration: Combination of non-clinical and clinical benchmarks to establish conservative safety thresholds [1]

Output Delivery:

  • Target CTrough: Maximum recommended systemic trough concentration for topical this compound
  • Margin Assessment: Comparison of predicted topical exposures to safety thresholds across proposed dosing scenarios
  • BSA Limits: Recommendation for maximum treatable BSA at various dose strengths to maintain safety margins [2]

Therapeutic Implications and Clinical Development Strategy

Pediatric Clinical Trial Design Considerations

The modeling and simulation approach described herein directly informs pediatric trial design for topical this compound, enabling efficient development while prioritizing patient safety:

  • Dose Selection: Based on exposure predictions, the 3% dose strength appears appropriate for both pediatric AD (once daily) and PsO (twice daily) when treating up to 50% BSA [1]
  • Age De-escalation: Trial designs should incorporate appropriate age de-escalation, potentially beginning with older children before progressing to younger pediatric populations [2]
  • Safety Monitoring: Intensive safety monitoring should include periodic plasma sampling for exposure verification and close hematological monitoring consistent with JAK inhibitor class requirements [5]
  • BSA Limitations: Clear guidelines should establish maximum treatable BSA based on the modeling predictions to maintain adequate safety margins [1]
Comparative Analysis with Other JAK Inhibitors

The approach to pediatric systemic exposure prediction for this compound aligns with strategies employed for other JAK inhibitors, though with formulation-specific considerations:

  • Baricitinib: Pediatric dosing for atopic dermatitis established through population PK modeling with allometric scaling, implementing weight-based dosing (2 mg for 10-<30 kg, 4 mg for ≥30 kg) to match adult exposures [7]
  • Topical vs. Oral Considerations: Topical formulations generally achieve substantially lower systemic exposures compared to oral administration, potentially offering improved safety profiles, particularly in pediatric populations [2]
  • Class Safety Considerations: All JAK inhibitors share class-related safety considerations including potential infection risk and hematological effects, supporting conservative exposure margins particularly in children [5]

Conclusion and Future Directions

The comprehensive strategy for predicting this compound systemic exposure in pediatric populations exemplifies model-informed drug development approaches that efficiently leverage adult data while incorporating pediatric-specific considerations [1]. The established LMER model successfully characterizes the relationship between topical application and systemic exposure, enabling extrapolation to pediatric populations through allometric scaling and providing confidence in trial design decisions [2].

Future directions should include:

  • Prospective validation of exposure predictions in pediatric clinical trials
  • Long-term safety monitoring to verify maintained safety margins with chronic use
  • Potential expansion of the approach to other topical JAK inhibitors in development
  • Further refinement of disease-specific differences in skin penetration and metabolism

The integration of quantitative pharmacology, safety assessment, and pediatric extrapolation presented in these application notes provides a robust framework for the development of topical this compound in pediatric populations with atopic dermatitis and psoriasis, potentially offering a valuable new treatment option for these patients with an appropriate benefit-risk profile [1] [2].

References

Brepocitinib topical administration QD vs BID dosing frequency

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Dosing Frequency in Clinical Trials

The efficacy of topical brepocitinib varies significantly between atopic dermatitis (AD) and plaque psoriasis (PsO), influencing dosing recommendations.

Atopic Dermatitis (AD)

In a phase IIb study of patients with mild-to-moderate AD, this compound showed statistically significant efficacy compared to a vehicle control at week 6 [1] [2].

The table below summarizes the percentage change from baseline in the Eczema Area and Severity Index (EASI) score for different dosing regimens [1]:

Dosing Regimen Least Squares Mean (LSM) Percentage Change in EASI at Week 6 (90% CI)
This compound 1.0% QD -70.1% (-82.1 to -58.0)
Vehicle QD -44.4% (-57.3 to -31.6)
This compound 1.0% BID -75.0% (-83.8 to -66.2)
Vehicle BID -47.6% (-57.5 to -37.7)
Plaque Psoriasis (PsO)

A phase IIb study in mild-to-moderate chronic plaque psoriasis yielded different results. The primary endpoint (change in Psoriasis Area and Severity Index (PASI) score at week 12) was not met for any this compound dose group compared to the vehicle [3].

The table below outlines the results, showing a modest trend of improved response with BID dosing, though not statistically significant [3]:

Dosing Regimen LSM Change from Baseline in PASI at Week 12
This compound QD Groups (0.1% to 3.0%) -1.4 to -2.4
Vehicle QD -1.6
This compound BID Groups (0.3% to 3.0%) -2.5 to -3.0
Vehicle BID -2.2

Mechanism of Action and Rationale for Dosing

This compound is a small-molecule dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) [4]. This dual mechanism allows it to target a broad spectrum of cytokines implicated in inflammatory skin diseases.

The diagram below illustrates the key signaling pathways inhibited by this compound in the context of AD and PsO pathogenesis:

G Cytokines Cytokines (IL-12, IL-23, IL-4, IL-13, Type I IFN) JAKs JAK/TYK Proteins Cytokines->JAKs Cytokine Binding Activates JAKs STATs STAT Phosphorylation JAKs->STATs JAK Phosphorylation Activates STATs Nucleus Nucleus STATs->Nucleus STAT Dimerization & Translocation Inflammation Inflammation & Disease Symptoms (Keratinocyte Dysregulation, Immune Cell Activation) Nucleus->Inflammation Gene Transcription of Pro-inflammatory Mediators Brepo This compound (TYK2/JAK1i) Brepo->JAKs Inhibits

Rationale for Topical Administration and Dosing: Topical formulation aims to maximize drug concentration at the site of disease (skin) while minimizing systemic exposure and potential side effects [4]. The amount of active drug delivered depends on the dose strength (percentage of cream), frequency of application (QD or BID), and the treated Body Surface Area (BSA). Pharmacokinetic models are used to predict systemic exposure and guide safe BSA limits for different patient populations [4] [5].

Experimental Protocol for Topical Application

The following methodology is synthesized from the phase IIb clinical trials referenced in the search results [1] [2] [3].

Objective: To evaluate the efficacy, safety, and pharmacokinetics of topical this compound cream in participants with mild-to-moderate atopic dermatitis or plaque psoriasis.

Key Protocol Elements:

  • Study Design: Randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging.
  • Formulation: this compound cream at concentrations of 0.1%, 0.3%, 1.0%, and 3.0%, with matching vehicle control.
  • Dosing Frequency: Once daily (QD) or twice daily (BID).
  • Treatment Duration: 6 weeks for AD studies; 12 weeks for PsO studies.

Detailed Administration Procedure:

  • Patient Instruction: Prior to baseline, participants/caregivers receive standardized training on how and where to apply the treatment.
  • Dose Preparation: Calculate the total amount of cream needed per application based on the affected BSA. The target application rate (APR) is 2 mg of formulation per cm² of treated skin [4].
  • Application: Gently apply the measured cream to all areas affected by AD or PsO, excluding the groin, genitals, and hair-bearing scalp.
  • Dosing Schedule:
    • For QD groups: Apply the dose once per day, ideally at the same time each day.
    • For BID groups: Apply the dose approximately every 12 hours.
  • Dispensing and Accountability: Provide participants with pre-weighed containers of cream. Upon return, weigh the amount of cream disposed and returned to calculate the actual average amount used per dose.

Primary Efficacy Endpoint:

  • For AD: Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6 [1] [2].
  • For PsO: Change from baseline in the Psoriasis Area and Severity Index (PASI) score at Week 12 [3].

Pharmacokinetic (PK) Assessments:

  • Collect trough plasma samples (pre-dose) at scheduled visits throughout the treatment period.
  • Analyze plasma concentrations of this compound to determine systemic exposure (Ctrough) and correlate with applied dose and safety parameters [4] [5].

Safety and Pharmacokinetic Considerations

Safety Profile: In clinical trials, topical this compound was generally well-tolerated. Adverse events occurred at similar rates across active treatment and vehicle groups, with no clear dose-dependent trend. There were no reports of serious adverse events or deaths related to the treatment in the AD study [1] [2] [3]. One case of herpes zoster was reported in the PsO trial [3].

Informing Trial Design with PK Modeling: A critical aspect of development is using a Linear Mixed-Effects Regression (LMER) model to predict systemic exposure. This model establishes a relationship between the amount of active drug applied and the resultant systemic trough concentration [4] [5].

  • Disease Difference: Systemic exposure is predicted to be approximately 45% lower in PsO patients than in AD patients for the same applied dose, likely due to differences in the skin barrier [4] [5].
  • Pediatric Consideration: When applied to the same percentage of BSA, systemic exposures are expected to be comparable between adults and children [4].
  • Safety Threshold: Modeling suggests that applying 3% cream to less than 50% BSA in AD patients maintains a systemic exposure with at least a threefold safety margin relative to established safety thresholds from non-clinical and clinical oral dosing data [4] [5].

Summary for Protocol Design

For researchers designing future clinical trials with topical this compound, the key takeaways are:

  • Efficacy is indication-dependent. BID dosing may offer incremental benefits in AD and a more noticeable trend in PsO, though it did not achieve statistical significance in the latter.
  • The 1.0% strength has the strongest evidence for efficacy in AD for both QD and BID frequencies.
  • PK modeling is essential for selecting dose strength, frequency, and defining safe limits for treated BSA, especially when planning studies in pediatric populations or for larger affected areas.
  • The target application rate of 2 mg/cm² is a critical standardization parameter for ensuring consistent drug delivery across study sites.

References

Comprehensive Application Notes: Dermal Pharmacokinetic Assessment of Brepocitinib Using Open Flow Microperfusion in a Pig Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale

The development of topical dermatological products faces significant challenges in accurately measuring drug delivery to target skin tissues. Traditional methods like dermal biopsies often fail to distinguish between pharmacologically active unbound drug concentrations and total drug levels including tissue-bound drug and drug associated with skin appendages. This limitation substantially contributes to the high failure rates observed in mid-to-late stage clinical development of topical drugs, as tissue exposure at the target site remains poorly characterized [1]. The free drug hypothesis posits that only unbound drug molecules are available for pharmacological activity, making accurate measurement of these fractions critical for rational drug development [2].

Dermal Open Flow Microperfusion (dOFM) has emerged as a novel sampling technology that enables direct measurement of drug concentrations in dermal interstitial fluid (ISF) under in vivo conditions. Unlike dermal microdialysis (dMD), which has limitations in sampling lipophilic drugs, dOFM allows for direct access to ISF without a semi-permeable membrane, enabling more accurate measurement of a wider range of compounds [1] [2]. This technical advance is particularly valuable for comparative assessment of drug delivery across different formulations and dosing regimens, providing critical data for go/no-go decisions in topical drug development pipelines. The pig model was selected for these investigations as pig skin is considered most similar to human skin in terms of skin anatomy and permeability characteristics, providing superior translational value compared to other animal models [1].

Methods: Animal Model & Formulations

Animal Model Selection and Preparation
  • Animal Specification: The studies utilized young domestic male castrated Landrace pigs (5-7 weeks old) with body weights of 9-17 kg at study initiation [1].
  • Acclimatization Period: Animals were trained for 1-2 weeks prior to study initiation to accustom them to restraining hammocks used for topical dose administration [1].
  • Anesthesia Protocol: For procedures requiring anesthesia, premedication was administered using a mixture of midazolam (0.5 mg/kg), azaperone (2.5 mg/kg), ketamine (10 mg/kg), and butorphanol (0.2 mg/kg). Anesthesia induction was performed with propofol 1% (3 mg/kg bolus) after sufficient preoxygenation [1].
  • Skin Preparation: Hair at application sites was carefully clipped before topical application. The skin was cleaned with water-soaked gauze, and application sites were demarcated with a permanent marker (2.5 × 4.5 cm in Study#1; 2.5 × 3.2 cm in Study#2) [1].
Formulations and Test Articles

Table 1: Test Articles and Application Details

Test Article Formulation Type Strength Application Rate Application Frequency
Brepocitinib Cream 3% and 0.3% 2.0 mg/cm²/dose BID, QD (in Study#2)
Tofacitinib Ointment 2% 3.0 mg/cm²/dose BID
Crisaborole Ointment 2% 3.0 mg/cm²/dose BID
Ruxolitinib Cream 1.5% 2.0 mg/cm²/dose BID
Diclofenac Diethylamine Gel 2% 2.5 mg/cm²/dose BID
PF-06763809 Solution 2.3% 2.5 µL/cm²/dose BID
PF-06263276 Solution 4% 2.5 µL/cm²/dose BID

The formulations were developed with consideration for optimal skin penetration and acceptable product stability. The this compound cream formulation vehicle was identical for both the 3% and 0.3% strengths to enable direct comparison of concentration effects [1] [2]. All drugs were manufactured by Pfizer, except for diclofenac diethylamine (Voltadol Forte 2% gel), which was sourced commercially in Austria [1].

Methods: Dosing & Sampling

Dosing Procedures
  • Application Technique: Semi-solid formulations were applied with pre-weighed spatulas and distributed evenly with a finger cot. Liquid formulations were applied with positive displacement pipettes and distributed with the pipette tip and a finger cot [1].
  • Dosing Frequency: Most drugs were applied twice daily (BID) with approximately 12 hours between applications. This compound in Study#2 was applied both twice daily (BID) and once daily (QD) on different application sites to compare dosing frequencies [1].
  • Site Protection: After dosing, application sites were covered using a combination of a non-occlusive soft silicone dressing (MepilexLite) and a non-occlusive transparent film dressing (Tegaderm) to prevent damage or contamination of the skin [1].
  • Randomization: Drug applications were randomized among the nine test sites on each animal to minimize position effects [1].
Sampling Techniques
  • dOFM Sampling: On day 7, dOFM probes were inserted into the dermis to collect interstitial fluid. The standard dOFM approach utilized continuous flow, while an orthogonal recirculation approach was used for verification [1] [2].
  • Biopsy Collection: Punch biopsies were collected at the end of the sampling period (8 hours after final dose). Biopsies underwent heat separation to isolate upper and lower dermis before drug concentration analysis [1].
  • Surface Decontamination: Prior to dOFM probe insertion or biopsy collection, potential contamination sites were carefully cleaned with water-soaked gauze followed by 10 tape strippings with highly adhesive tape to remove potentially contaminated stratum corneum layers [1].

G cluster_study In Vivo Pig Model cluster_methods Sampling Methods cluster_analysis Analytical Methods AnimalPrep Animal Preparation Dosing Topical Dosing AnimalPrep->Dosing 1-2 weeks PKDay Day 7 PK Assessment Dosing->PKDay 7 days BID/QD dOFM dOFM Sampling PKDay->dOFM 0-8h post-dose Biopsy Biopsy Collection PKDay->Biopsy 8h post-dose ISFAnalysis Interstitial Fluid Analysis dOFM->ISFAnalysis Unbound drug TissueAnalysis Tissue Analysis Biopsy->TissueAnalysis Total drug Results PK Data Analysis ISFAnalysis->Results TissueAnalysis->Results

Figure 1: Experimental workflow for dermal pharmacokinetic assessment of this compound using dOFM and biopsy methods in a pig model.

Results & Data Analysis

Comparative Performance of Sampling Methods

The dOFM method demonstrated sufficient intra-study precision to distinguish interstitial fluid concentrations between different drugs, dose frequencies, and dose strengths, with good reproducibility between studies. In contrast, biopsy concentrations showed much higher and more variable values, likely due to contributions from drug bound to tissue and drug associated with skin appendages [1] [2]. The dOFM measurements directly quantified the unbound drug concentration in dermal interstitial fluid, which is considered the pharmacologically active fraction according to the free drug hypothesis [2].

The standard dOFM measurements were consistent with values obtained using the recirculation approach, validating the methodological accuracy [1]. This orthogonal verification strengthens confidence in dOFM as a robust sampling technique for dermal pharmacokinetic assessments. The reduced variability observed with dOFM compared to biopsy methods enables more precise discrimination between formulations and dosing regimens, potentially leading to more informed decisions in topical drug development [1] [2].

Quantitative Comparison of Drug Delivery

Table 2: Dermal Pharmacokinetic Parameters for this compound and Comparator Drugs

Drug MW (Da) cLogP Fu* dOFM avg (nM) dISFtot avg (nM) dISFu avg (nM) Biopsy Upper Dermis (μM) Biopsy Lower Dermis (μM)
Diclofenac 2% 296 4.3 0.01 31.0 301 3.0 74.8 2.5
Crisaborole 2% 251 2.6 0.04 11.2 99 4.2 29.2 2.5
This compound 3% 389 1.6 0.68 3.1 10 6.9 12.8 1.3
Ruxolitinib 1.5% 306 2.5 0.16 1.6 10 1.7 n.a n.a
Tofacitinib 2% 312 1.5 0.75 1.4 4.3 3.3 2.9 0.2
PF-06763809 2.3% 498 3.8 0.05 0.2 1.8 0.1 3.1 0.2
PF-06263276 4% 567 ~4.0 ~0.001 0.1 1.1 0.001 2.9 0.2

Fu refers to the fraction of unbound drug assessed by rapid equilibrium dialysis (RED) in dOFM samples from pigs. Concentration data are geometric means (dISFtot/dISFu average 0-8 h: N = 12 profiles for this compound, N = 6 profiles for others; biopsies at 8 h: N = 36 for this compound, N = 18 for others) [2].

This compound demonstrated favorable dermal delivery with dOFM concentrations of 3.1 nM, which correlated with its known clinical efficacy in atopic dermatitis Phase 2 trials [2]. The fraction unbound for this compound was 0.68, indicating that a substantial proportion of the drug in the dermal interstitial fluid is pharmacologically available [2]. The comparison between this compound 3% and 0.3% formulations showed that dOFM could reliably distinguish between different dose strengths, demonstrating the methodological sensitivity for formulation optimization [1].

Pharmacokinetic Parameters of Oral this compound

While this application note focuses primarily on topical administration, understanding the systemic pharmacokinetics of this compound provides valuable context. Population pharmacokinetic modeling of oral this compound has characterized its exposure in different patient populations [3]:

  • PK Model Structure: A two-compartment model with first-order absorption and a lag time for tablet formulation, with dose-dependent bioavailability [3].
  • Clearance and Volume: For a typical 70-kg non-Asian female patient with baseline aspartate aminotransferase of 22 unit/L, apparent clearance (CL/F) was 17.5 L/h and apparent central volume of distribution (Vc/F) was 88.5 L [3].
  • Covariate Effects: Asian patients had 10% lower clearance compared to other individuals, resulting in higher exposure. Male patients showed 13% higher Vc/F compared to females [3].
  • Disease-Specific Effects: Patients with ulcerative colitis were predicted to have a 46% slower absorption rate compared to other individuals [3].

Implementation Protocols

dOFM Probe Insertion and Operation
  • Probe Placement: Insert dOFM probes into the dermis at predetermined sites adjacent to application areas after thorough skin decontamination [1].
  • Perfusate Composition: Use isotonic solution compatible with the analytical method to maintain physiological conditions and prevent tissue damage [1].
  • Flow Rate Optimization: Adjust flow rates based on drug properties and analytical sensitivity requirements. Typical flow rates range from 1-5 μL/min [1].
  • Sample Collection: Collect samples at predetermined intervals (e.g., hourly for 8 hours after final dose) in containers suitable for the analytical method [1].
  • Stability Considerations: Immediately process samples or store at appropriate temperatures to maintain drug stability until analysis [1].
Biopsy Collection and Processing Protocol
  • Biopsy Timing: Collect punch biopsies (typically 4-6 mm) at specific time points after final drug application (e.g., 8 hours post-dose) [1].
  • Tissue Separation: Immediately process biopsies using heat separation technique to isolate upper and lower dermis [1].
  • Homogenization: Homogenize separated dermal tissues in appropriate buffer using tissue homogenizers while maintaining cold chain conditions [1].
  • Extraction and Analysis: Extract drug from homogenized tissue using appropriate solvents and analyze using validated LC-MS/MS methods [1].
  • Normalization: Normalize drug concentrations to tissue weight for accurate comparison across samples [1].
Analytical Method Considerations
  • Method Validation: Validate analytical methods for both dOFM samples and tissue homogenates according to FDA/EMA bioanalytical method validation guidelines [1] [2].
  • Sensitivity Requirements: Ensure lower limits of quantification are sufficient to detect clinically relevant concentrations based on target engagement requirements [2].
  • Matrix Effects: Carefully evaluate and account for matrix effects in dOFM samples and tissue homogenates during method development [1].
  • Quality Controls: Include appropriate quality control samples at low, medium, and high concentrations in each analytical batch [1].

G cluster_pre Pre-Study Phase cluster_study In Vivo Phase (7 days) cluster_methods Sampling Methods cluster_analysis Analytical Phase Start Study Initiation AnimalPrep Animal Preparation & Training (1-2 weeks) Start->AnimalPrep FormPrep Formulation Preparation Start->FormPrep Dosing Topical Application (Days 1-7, BID/QD) AnimalPrep->Dosing FormPrep->Dosing PKDay Day 7 PK Assessment Dosing->PKDay dOFM dOFM Sampling (0-8h post-dose) PKDay->dOFM Biopsy Biopsy Collection (8h post-dose) PKDay->Biopsy ISFAnalysis dOFM Sample Analysis Unbound Drug dOFM->ISFAnalysis TissueAnalysis Biopsy Sample Analysis Total Drug Biopsy->TissueAnalysis DataComp Data Comparison & Interpretation ISFAnalysis->DataComp TissueAnalysis->DataComp Report Study Report DataComp->Report

Figure 2: Detailed workflow for the implementation of dermal pharmacokinetic studies using dOFM and biopsy methods in a pig model.

Applications & Regulatory Context

The dOFM pig model represents a robust and reproducible method for directly determining topical drug concentration in dermal interstitial fluid, providing critical data for formulation optimization and dose selection in topical drug development [1] [2]. The methodology enables comparative assessment of different drugs, formulations, and dosing regimens, supporting more informed decisions in drug development pipelines. The superior performance of dOFM compared to biopsy methods for measuring pharmacologically active drug concentrations suggests its potential utility in bioequivalence assessment of topical products [1].

This compound's development program extends beyond topical administration, with oral formulation showing promising results in Phase 3 trials for dermatomyositis [4] [5]. The VALOR study demonstrated that once-daily oral this compound 30 mg achieved clinically meaningful and statistically significant improvement compared to placebo on the primary endpoint and all nine key secondary endpoints [4]. The dual TYK2/JAK1 inhibition profile of this compound suppresses key cytokines linked to autoimmunity—including type I IFN, type II IFN, IL-6, IL-12, and IL-23—providing a mechanistic rationale for its efficacy in multiple autoimmune conditions [5] [6].

The regulatory landscape for this compound continues to evolve, with Priovant Therapeutics planning to file an NDA for this compound in dermatomyositis in the first half of 2026 [4]. Additionally, this compound has received Fast Track Designation from the FDA for non-infectious uveitis, facilitating its development in this indication [7]. The comprehensive pharmacokinetic data generated using methodologies like dOFM will support these regulatory submissions by providing robust evidence of target tissue exposure [1] [3].

Conclusion

The dOFM methodology in pig models provides a valuable tool for assessing dermal pharmacokinetics of topical formulations, with particular relevance for development candidates like this compound. The ability to directly measure unbound drug concentrations in dermal interstitial fluid addresses a critical gap in traditional topical drug development approaches. The comparative data generated using this methodology enables more informed decisions regarding formulation optimization, dosing regimen selection, and candidate prioritization.

As the field advances, integration of dOFM with complementary techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) may provide even more comprehensive understanding of drug distribution in skin tissues [1]. The ongoing clinical development of this compound across multiple autoimmune indications demonstrates the compound's potential as a transformative therapy for conditions with high unmet medical need [4] [5] [6].

References

Application Note: Measurement of Brepocitinib Dermal Interstitial Fluid Concentrations Using Dermal Open Flow Microperfusion (dOFM)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Brepocitinib is a potent dual TYK2/JAK1 inhibitor currently in development for various immuno-inflammatory diseases, including topical formulations for psoriasis and atopic dermatitis. Accurate determination of dermal pharmacokinetics (PK) is crucial for successful topical drug development, as it ensures sufficient drug concentrations at the target site while minimizing systemic exposure. Dermal Open Flow Microperfusion (dOFM) has emerged as a robust in vivo sampling technique that directly measures unbound drug concentrations in dermal interstitial fluid (ISF), providing a more reliable assessment of dermal exposure compared to traditional methods like tissue biopsies. This application note provides detailed methodologies for measuring this compound interstitial fluid concentrations using dOFM, based on recent preclinical and clinical studies.

The critical limitation of conventional biopsy methods lies in their inability to distinguish between pharmacologically active unbound drug and drug bound to tissue components or associated with skin appendages. dOFM overcomes this limitation by continuously sampling the interstitial fluid directly from the dermis, providing real-time data on unbound drug concentrations that are pharmacologically relevant according to the free drug hypothesis. This technical advantage makes dOFM particularly valuable for topical drug development, where target engagement depends on achieving sufficient unbound drug concentrations at the site of action.

Experimental Design and Materials

Materials and Formulations

Table 1: this compound formulations used in dOFM studies

Formulation Type Strength Application Rate Application Frequency Study Reference
Cream 3% 2.0 mg/cm²/dose BID (Twice Daily) [1]
Cream 0.3% 2.0 mg/cm²/dose BID (Twice Daily) [1]
Cream 3% 2.0 mg/cm²/dose QD (Once Daily) [1] [2]
Cream 1% 2.0 mg/cm²/dose QD or BID [2]
Cream 0.3% 2.0 mg/cm²/dose QD or BID [2]
Cream 0.1% 2.0 mg/cm²/dose QD or BID [2]
Animal Model Selection

The domestic pig (Sus scrofa domesticus) serves as the optimal animal model for dermal pharmacokinetic studies of this compound due to the high similarity between pig and human skin in terms of anatomical structure and permeability characteristics. Studies should utilize female domestic pigs weighing approximately 30-40 kg, with study protocols typically lasting 7 days of repeated topical administration to achieve steady-state conditions. The pig model provides sufficient skin surface area for multiple simultaneous measurements and has demonstrated excellent reproducibility between studies, making it a predictive model for human dermal pharmacokinetics [1].

dOFM Methodology

Principle of dOFM Operation

Dermal Open Flow Microperfusion operates on the principle of continuous fluid exchange within the dermal interstitial space. The technique employs minimally invasive hollow fiber probes that are inserted intracutaneously to perfuse the tissue with an isotonic solution that closely resembles interstitial fluid composition. Unlike microdialysis, dOFM probes feature macropermeable membranes that allow unrestricted exchange of large and small molecules, including proteins and protein-bound drugs, enabling more accurate sampling of lipophilic compounds like this compound. The direct flow-through design eliminates membrane-related recovery issues associated with microdialysis, providing absolute concentrations of analytes in the interstitial fluid [1].

Probe Implantation and Sampling Protocol
  • Probe Placement: Insert linear dOFM probes (e.g., 18-gauge) intracutaneously in the dermal layer of the pig's back or flank region at a depth of approximately 1.0-1.5 mm, corresponding to the upper to mid-dermis.
  • Perfusion System Setup: Connect the implanted probes to a portable or stationary perfusion pump system using gas-tight tubing to prevent evaporation and sample contamination.
  • Perfusate Composition: Use isotonic phosphate-buffered saline (pH 7.4) with optional addition of 1-2% human serum albumin to minimize nonspecific binding to the system components.
  • Flow Rate Calibration: Set perfusion flow rate to 1.0 μL/min and allow a stabilization period of 30-60 minutes after probe implantation before beginning sample collection.
  • Sample Collection: Collect dOFM samples continuously over specified intervals (typically 2-4 hours) throughout the 8-hour profile following drug application on day 7 of treatment. Maintain samples at 4°C during collection and store at -80°C until analysis.
  • Recovery Marker: Include a conservative recovery marker (e.g., deuterated internal standard) in the perfusate to verify system integrity and calculate recovery rates if needed [1].
Analytical Method for this compound Quantification

This compound concentrations in dOFM samples are quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The analytical method should be validated according to regulatory guidelines for selectivity, sensitivity, accuracy, and precision. Given the low sample volumes generated by dOFM (typically 60-120 μL per collection interval), the LC-MS/MS method should be optimized for high sensitivity with a lower limit of quantification (LLOQ) of at least 0.1 nM for this compound. Sample preparation may include protein precipitation followed by solid-phase extraction to concentrate analytes and remove interfering matrix components [1] [2].

G cluster_1 In Vivo Sampling cluster_2 Bioanalytical Phase cluster_3 Data Analysis A dOFM Probe Implantation B System Stabilization (30-60 min) A->B C Perfusate Collection (1.0 μL/min flow rate) B->C D Sample Processing (Protein precipitation + SPE) C->D E LC-MS/MS Analysis D->E F Data Processing (Unbound conc. calculation) E->F G PK Modeling (LMER approach) F->G

Figure 1: Workflow for dOFM sampling and analysis of this compound in dermal interstitial fluid

Comparative Analysis: dOFM vs. Tissue Biopsies

Methodological Performance Comparison

Table 2: Comparison of dOFM and biopsy methods for assessing dermal exposure of this compound

Parameter dOFM Method Biopsy Method
Measured Fraction Unbound drug in dermal interstitial fluid Total drug in tissue homogenate (bound + unbound)
Spatial Resolution Continuous temporal resolution over time Single time point per biopsy
Sample Matrix Pure interstitial fluid Heterogeneous tissue homogenate
Invasiveness Minimally invasive, continuous sampling Terminal or severely limited serial sampling
Precision (CV%) Sufficient intra-study precision to distinguish concentrations between different drugs, dose frequencies, and strengths Higher variability due to tissue heterogeneity
Reproducibility Good reproducibility between studies More variable between studies
Drug Recovery Not affected by drug lipophilicity Challenging for lipophilic drugs due to extensive tissue binding
Physiological Relevance Measures pharmacologically active unbound concentration Overestimates exposure due to inclusion of bound drug
Comparative Data for this compound

Recent studies directly comparing dOFM and biopsy methods for this compound assessment revealed significant differences in the measured concentrations and interpretation of dermal exposure. After 7 days of twice-daily application of 3% this compound cream, dOFM measurements showed an average unbound concentration (dISFu) of 6.9 nM in the dermal interstitial fluid, while biopsy measurements showed substantially higher total concentrations of 12.8 μM in the upper dermis and 1.3 μM in the lower dermis [1]. This >1000-fold difference highlights the critical distinction between unbound (pharmacologically active) and total drug concentrations in tissue assessment.

The biopsy method consistently overestimated pharmacologically relevant exposure due to the inclusion of drug bound to tissue components and drug associated with skin appendages. Furthermore, dOFM demonstrated sufficient intra-study precision to distinguish interstitial fluid concentrations between different drugs, dose frequencies (QD vs. BID), and dose strengths (3% vs. 0.3% this compound cream), establishing its superiority for making informed decisions during topical formulation development [1].

Application to Topical Formulation Development

Pharmacokinetic-Pharmacodynamic Relationship

The unbound this compound concentrations measured by dOFM in dermal interstitial fluid provide a more accurate basis for establishing PK-PD relationships compared to total tissue concentrations from biopsies. For this compound, dOFM measurements have been correlated with clinical efficacy data across multiple dermatological conditions, supporting the free drug hypothesis which states that only unbound drug concentrations are available for target engagement and pharmacological activity.

For topical this compound formulations, dOFM data has been instrumental in guiding dose selection and regimen optimization for phase 2b clinical trials in psoriasis and atopic dermatitis. The established relationship between dermal interstitial fluid concentrations and clinical response enables more rational drug development decisions and provides a scientific basis for formulation optimization [2].

Quantitative Framework for Systemic Exposure Prediction

dOFM measurements of this compound in dermal interstitial fluid can be integrated with Linear Mixed-Effect Regression (LMER) modeling to predict systemic exposure following topical application. The relationship between the amount of active drug applied and systemic trough concentrations (C~Trough~) can be described by the following equation:

C~Trough~ = Int + Slope · (BWT~i~/70)^-0.75^ · AMT~Drug~

Where:

  • Int is the intercept (fixed at 0, assuming no systemic exposure without treatment)
  • Slope corresponds to bioavailability/clearance × dosing frequency interval
  • BWT~i~ is the baseline body weight of individual i
  • AMT~Drug~ is the amount of active drug in mg [2]

This modeling approach has demonstrated that patient type (psoriasis vs. atopic dermatitis), dose strength, and application frequency have significant impacts on the dose-exposure relationship. For instance, systemic concentrations in patients with psoriasis are predicted to be 45% lower than in patients with atopic dermatitis from the same topical dose, highlighting the importance of disease-specific pharmacokinetic assessment [2].

G cluster_1 Local Drug Action cluster_2 Systemic Exposure A Topical Application This compound Formulation B Skin Penetration A->B C Dermal ISF Unbound Drug B->C D Target Engagement (TYK2/JAK1 Inhibition) C->D Free Drug Hypothesis F Systemic Circulation Bound + Unbound Drug C->F Absorption E Pharmacodynamic Effects ↓ Inflammation, ↓ Cytokine Signaling D->E G Potential Systemic Effects F->G

Figure 2: Pharmacokinetic pathway of topically applied this compound showing local target engagement and potential systemic exposure

Data Analysis and Interpretation

Calculation of Unbound Concentrations

The unbound concentration of this compound in dermal interstitial fluid (dISF~u~) is directly measured from dOFM samples. However, the total concentration in dermal interstitial fluid (dISF~tot~) can be calculated using the following equation if protein binding assessments are performed:

dISF~tot~ = dISF~u~ / F~u~

Where:

  • dISF~tot~ is the total drug concentration in dermal interstitial fluid
  • dISF~u~ is the unbound drug concentration measured by dOFM
  • F~u~ is the fraction of unbound drug determined by rapid equilibrium dialysis (RED) in dOFM samples from pigs [1]

For this compound, the fraction unbound (F~u~) has been determined to be 0.68 in pig dOFM samples, indicating relatively low protein binding in the dermal interstitial fluid compared to other JAK inhibitors such as tofacitinib (F~u~ = 0.75) and ruxolitinib (F~u~ = 0.16) [1].

Interstudy Reproducibility and Validation

The dOFM methodology for this compound assessment has demonstrated excellent reproducibility between independent studies. Comparative analyses have shown consistent concentration profiles and similar discrimination between different formulation strengths and application regimens. To validate dOFM measurements, an orthogonal recirculation approach can be employed where the perfusate is recirculated through the dOFM system rather than collected as continuous samples. The consistency between standard dOFM measurements and values obtained with the recirculation approach confirms the reliability of the methodology [1].

Conclusion

Dermal Open Flow Microperfusion represents a robust and reproducible method for directly determining this compound concentrations in dermal interstitial fluid, providing critical data on pharmacologically active unbound drug at the site of action. The methodology offers significant advantages over traditional biopsy sampling, including the ability to continuously monitor dermal pharmacokinetics, distinguish between formulation variables, and establish more accurate PK-PD relationships. The detailed protocols described in this application note provide researchers with a standardized approach for implementing dOFM in preclinical and clinical studies of topical this compound formulations, ultimately supporting more informed decision-making in drug development.

References

Efficacy & Safety of Topical Brepocitinib in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Condition Dose Strengths & Frequencies Tested Primary Endpoint & Result Key Secondary Endpoints Safety Profile

| Atopic Dermatitis (6-week treatment) [1] [2] [3] | 0.1%, 0.3%, 1.0%, 3.0% (QD); 0.3%, 1.0% (BID) | % Change in EASI at Week 6:1% QD: -70.1% (vs vehicle -44.4%) • 1% BID: -75.0% (vs vehicle -47.6%) • 3% QD: -67.9% (vs vehicle -44.4%) All statistically significant [2] [3] | • IGA Response (0/1): Significant for 0.3%, 1%, 3% QD and 0.3% BID vs vehicle [2]. • EASI-90: Significant for 0.3%, 1%, 3% QD vs vehicle [2]. • Itch Improvement (≥4 pt): Significant for 1% QD, 3% QD, 1% BID [2]. | Well-tolerated. No dose-dependent trend in adverse events (AEs). No serious AEs or deaths reported [1] [3]. | | Plaque Psoriasis (12-week treatment) [4] | 0.1%, 0.3%, 1.0%, 3.0% (QD); 0.3%, 1.0%, 3.0% (BID) | Change in PASI at Week 12:Brepocitinib QD: -1.4 to -2.4 • Vehicle QD: -1.6 • This compound BID: -2.5 to -3.0 • Vehicle BID: -2.2 No statistically significant difference vs vehicle for any dose [4] | • Physician Global Assessment: No significant difference vs vehicle [4]. • Peak Pruritus: No significant difference vs vehicle [4]. | Well-tolerated. AE rates similar across groups. One treatment-related case of herpes zoster reported [4]. |

Frequently Asked Questions for Researchers

Q1: Why did this compound cream show efficacy in atopic dermatitis but not in plaque psoriasis? The different efficacy profiles are likely due to disease-specific pathophysiology and skin barrier integrity.

  • Atopic Dermatitis (AD): The pathophysiology involves multiple cytokines that signal through JAK1 and TYK2 (e.g., IL-4, IL-13, TSLP). Successful inhibition of this pathway topically is achievable [1].
  • Plaque Psoriasis (PsO): The dominant pathway involves the IL-23/Th17 axis. While TYK2 inhibition should theoretically block IL-23 signaling, the topical formulation may not have delivered sufficient drug concentration to the relevant skin layers to effectively inhibit this pathway in psoriasis plaques, which are typically thicker and more hyperkeratotic than AD lesions [4] [5].

Q2: What is the pharmacokinetic (PK) rationale for dose and body surface area (BSA) selection? Systemic exposure to topical this compound is directly related to the total amount of active drug applied. This amount is a function of dose strength (e.g., 0.1% vs. 3%), application frequency (QD vs. BID), and the percentage of BSA treated [5].

  • PK Modeling: A Linear Mixed-Effect Regression (LMER) model established a relationship between the amount of drug applied and systemic trough concentration (CTrough). This model predicts that for the same percentage of BSA treated, systemic exposure in children is comparable to that in adults [5].
  • Safety Threshold: Simulations using this model indicated that applying the 3% cream once or twice daily to less than 50% of BSA maintains systemic exposure with a sufficient safety margin relative to non-clinical safety findings [5]. This is critical for planning clinical trials, especially in pediatric populations.

Q3: Which doses demonstrated the most favorable efficacy profile in atopic dermatitis? In the phase IIb AD trial, This compound 1% strength, administered either once daily (QD) or twice daily (BID), consistently showed statistically significant and robust improvements across multiple endpoints, including EASI, IGA response, and itch reduction [2] [3]. While 3% QD was also effective, the 1% dose offers a compelling balance of high efficacy and potential for lower systemic exposure.

Experimental Protocols from Cited Studies

Here are the detailed methodologies for the key clinical trials and the pharmacokinetic analysis to inform your own experimental designs.

Protocol 1: Phase IIb Dose-Ranging Study in Atopic Dermatitis [1] [3]

  • Objective: To assess the efficacy, safety, and pharmacokinetics of multiple doses of topical this compound cream versus vehicle control in participants with mild-to-moderate AD.
  • Study Design: Randomized, double-blind, vehicle-controlled, parallel-group.
  • Participants: 292 adolescents and adults with AD for ≥3 months, an IGA score of 2 (mild) or 3 (moderate), and 2-20% BSA involvement.
  • Intervention: Randomized to one of eight arms for 6 weeks: this compound 0.1% QD, 0.3% QD, 0.3% BID, 1.0% QD, 1.0% BID, 3.0% QD, or matching vehicle QD or BID.
  • Application: A target application rate of 2 mg formulation per cm² of treated BSA.
  • Primary Endpoint: Percentage change from baseline in Eczema Area and Severity Index (EASI) total score at Week 6.
  • Key Secondary Endpoints: Proportion of participants achieving IGA 0/1 (clear/almost clear) with a ≥2-point improvement; change in Peak Pruritus Numerical Rating Scale.

Protocol 2: Phase IIb Study in Plaque Psoriasis [4]

  • Objective: To assess the efficacy and safety of multiple doses of topical this compound cream in participants with mild-to-moderate chronic plaque PsO.
  • Study Design: Randomized, double-blind, vehicle-controlled, parallel-group, conducted in two stages.
  • Participants: 344 participants.
  • Intervention (Stage 1): 12-week treatment with this compound 0.1% QD, 0.3% QD/BID, 1.0% QD/BID, 3.0% QD, or vehicle QD/BID.
  • Intervention (Stage 2): this compound 3.0% BID or vehicle BID.
  • Primary Endpoint: Change from baseline in Psoriasis Area and Severity Index (PASI) score at Week 12.

Protocol 3: Pharmacokinetic and Dose-Optimization Analysis [5]

  • Objective: To characterize the relationship between the amount of topically applied this compound and systemic trough concentrations (CTrough) to inform dose selection and treated BSA limits.
  • Data Source: PK data from the phase IIb studies in AD (NCT03903822) and PsO (NCT02969018).
  • Modeling Method: Linear Mixed-Effect Regression (LMER) analysis.
  • Model Equation: CTrough = Slope * (BWT/70)^-0.75 * AMTDrug, where AMTDrug is the amount of active drug in mg.
  • Application: The model was used to simulate systemic exposures for higher treated BSAs and in pediatric patients, comparing these to safety thresholds derived from non-clinical and clinical oral this compound data.

Experimental Workflow & Pharmacokinetic Modeling

The following diagrams illustrate the logical flow of the clinical trial design and the pharmacokinetic modeling approach used to optimize this compound dosing.

AD_Workflow start Study Population: Adults & Adolescents with Mild-to-Moderate AD design Study Design: Randomized, Double-Blind Vehicle-Controlled, Parallel-Group start->design arms Intervention Arms (6 weeks): • 0.1% QD • 0.3% QD / 0.3% BID • 1.0% QD / 1.0% BID • 3.0% QD • Vehicle QD / Vehicle BID design->arms primary Primary Endpoint: % Change from Baseline in EASI at Week 6 arms->primary secondary Secondary Endpoints: • IGA 0/1 + ≥2 point improvement • EASI-90 • Peak Pruritus NRS primary->secondary conclusion Conclusion: 1% QD & 1% BID doses show significant efficacy vs. Vehicle secondary->conclusion

PK_Model data Input: Clinical PK Data (Trough Plasma Concentrations) model LMER Model: CTrough = Slope * (BWT/70)⁻⁰⋅⁷⁵ * AMTDrug data->model sim Simulate Scenarios: • Higher Treated BSA • Pediatric Population model->sim safety Compare to Safety Thresholds (from non-clinical & oral clinical data) sim->safety output Output: Recommended Max Treated BSA and Dose Strength for Future Trials safety->output

Troubleshooting Guide for Experimental Design

  • Challenge: Lack of Efficacy Signal. If your experiments with a topical TYK2/JAK1 inhibitor mirror the null psoriasis results, consider formulation optimization. Research indicates that enhancing transdermal delivery (e.g., using a hydrogel with a permeation enhancer like borneol) can significantly improve preventative and therapeutic outcomes in psoriasiform models [6]. Evaluating skin penetration early is crucial.
  • Challenge: Variable Response Between Disease Models. The stark contrast between AD and PsO trial outcomes underscores the importance of disease-specific preclinical models. Ensure your in vivo models accurately reflect the human disease pathophysiology you are targeting before proceeding to clinical trial design.
  • Challenge: Planning Pediatric Trials. The developed PK model is essential for this task [5]. Use the LMER framework to predict systemic exposure in children based on body weight and planned treated BSA. The analysis suggests that for the same percentage of BSA treated, systemic exposures are expected to be comparable between adults and children.

References

Established BSA Limits & Safety Margins for Topical Brepocitinib

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative modeling from Phase 2b clinical trials supports the following safe-use parameters for topical brepocitinib cream (target application rate of 2 mg formulation per cm²) [1] [2]:

Parameter Atopic Dermatitis (AD) Psoriasis (PsO)
Recommended Dose Strength 3% 3%
Recommended Dosing Frequency Once Daily (QD) Twice Daily (BID)
Proposed Maximum Safe Treated BSA < 50% < 50%
Safety Margin At least a threefold margin relative to safety thresholds from non-clinical and clinical oral data. At least a threefold margin relative to safety thresholds from non-clinical and clinical oral data.

Key Findings from the Pharmacokinetic Analysis:

  • Disease State Impact: Systemic drug concentration in patients with PsO was predicted to be 45% lower than in patients with AD receiving the same dose, justifying the different dosing frequencies for the same BSA limit [1] [2].
  • Adult vs. Pediatric Exposure: When applied to the same percentage of BSA, systemic exposure is expected to be comparable between adults and children. This allows for the extrapolation of BSA limits from adult to pediatric populations in clinical trials [1] [2].

Experimental Protocol: Determining Systemic Exposure & BSA Limits

The following workflow and detailed methodology were used to establish the BSA limits for topical this compound.

cluster_a Phase 1: Data Collection cluster_b Phase 2: Modeling & Analysis cluster_c Phase 3: Simulation & Strategy A1 Clinical Trial PK Data B1 Develop LMER Model A1->B1 A2 Non-Clinical Safety Data B2 Set Safety Thresholds A2->B2 A3 Clinical Oral Data A3->B2 C1 Predict Exposure for Higher BSA & Pediatrics B1->C1 C2 Define Safe BSA Limits & Dose Strength B2->C2 C1->C2 End End C2->End Start Start Start->A1

Detailed Methodology

1. Pharmacokinetic (PK) Data Source [1] [2]

  • Studies Used: Data from two Phase 2b, randomized, double-blind, vehicle-controlled, dose-ranging studies.
    • AD Population: NCT03903822, 6-week duration.
    • PsO Population: NCT02969018, 12-week duration.
  • Dosing: Patients applied topical this compound (0.1%, 0.3%, 1%, or 3%) QD or BID.
  • PK Sampling: Trough plasma samples (C_Trough) were collected at multiple time points throughout the studies.

2. Linear Mixed-Effects Regression (LMER) Model [1] [2] A key model was developed to define the relationship between the amount of drug applied and systemic exposure.

  • Model Equation: ( C_{\text{Trough}} = \text{Int} + \text{Slope} \cdot \left(\frac{\text{BWT}i}{70}\right)^{-0.75} \cdot \text{AMT}{\text{Drug}} )

  • Variables:

    • C_Trough: Systemic trough concentration (ng/mL)
    • Int: Intercept, fixed at 0
    • Slope: Population parameter (reciprocal of clearance)
    • BWT_i: Individual baseline body weight (kg)
    • AMT_Drug: Amount of active drug applied (mg)
  • Calculation of AMT_Drug: ( \text{AMT}{\text{Drug}} = \text{Dose Strength (%)} \times \text{AMT}{\text{Cream}} )

    • AMT_Cream is the average amount of cream applied per dose, calculated by weighing the amount of cream dispensed and returned by the patient.

3. Setting Safety Thresholds [1] [2] Safety thresholds for systemic exposure were established by leveraging data from:

  • Non-clinical studies (toxicology in animals).
  • Clinical trials of oral this compound, including monitoring hematologic markers.

4. Simulation for BSA Limits [1] [2] The validated LMER model was used to:

  • Simulate C_Trough for treated BSAs larger than those tested in the initial trials (up to 50%).
  • Predict systemic exposure in pediatric populations.
  • The maximum safe BSA was defined as the percentage where the predicted systemic exposure maintained at least a threefold margin below the established safety thresholds.

Troubleshooting Guide & FAQs

FAQ 1: Why are the BSA limits the same for AD and PsO, but the dosing frequency is different?

This is due to a fundamental finding from the PK model: systemic exposure in PsO patients is 45% lower than in AD patients for the same applied dose [1] [2]. The more frequent application (BID) in PsO is likely required for efficacy to compensate for this lower systemic absorption, while the BSA limit ensures safety across both populations.

FAQ 2: How can we confidently extrapolate adult BSA limits to pediatric patients?

The LMER model incorporated body weight as a covariate. The simulations predicted that for the same percentage of BSA treated, systemic exposures are comparable between adults and children [1] [2]. Therefore, the percentage-based BSA limit is a scalable and conservative safety measure.

FAQ 3: What is the risk of applying topical this compound to more than 50% BSA?

Applying the cream to more than 50% BSA carries a significant risk of increased systemic exposure. The threefold safety margin would be eroded, potentially raising systemic drug levels to those associated with safety signals observed in oral dosing studies, such as hematologic changes [1] [2].

References

Brepocitinib application rate APR 2 mg/cm2 optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the standard Application Rate (APR) for topical brepocitinib cream? The standard target APR used in phase 2b clinical trials for both atopic dermatitis (AD) and psoriasis (PsO) is 2 mg of formulation per cm² of treated Body Surface Area (BSA) [1] [2] [3]. This ensures a consistent amount of cream is applied regardless of the treated area.

  • How is the amount of active drug calculated? The amount of active drug applied per dose (AMT_Drug in mg) is a function of the dose strength (%) of the cream and the average amount of cream applied per dose (AMT_Cream). It is calculated as follows [1] [2]: AMT_Drug = Dose Strength (%) × AMT_Cream For example, applying 100 mg of a 1% strength cream delivers 0.01 × 100 mg = 1 mg of active this compound.

  • How do disease type and dose frequency impact systemic exposure? The relationship between the applied drug amount and systemic trough concentration (C_Trough) is described by a Linear Mixed-Effects Regression (LMER) model [1] [2]. Key factors include:

    • Disease State: For the same applied dose, systemic exposure is predicted to be 45% lower in patients with PsO compared to those with AD [1] [2].
    • Dosing Frequency: Application twice daily (BID) versus once daily (QD) influences the steady-state trough concentration [1].
  • What are the current safety margins for topical application? Based on modeling and non-clinical safety data, applying a 3% strength cream once daily to less than 50% BSA in AD patients, or twice daily to less than 50% BSA in PsO patients, maintains at least a threefold safety margin relative to systemic exposure levels linked to safety concerns in oral dosing studies [1] [2].

Data Summary Tables

Table 1: Key Parameters from the LMER Model for Systemic Exposure Prediction

This model helps predict the trough plasma concentration (C_Trough in ng/mL) based on application parameters [1] [2].

Parameter Symbol in Model Description Value/Formula
Intercept Int Assumed systemic exposure without drug application Fixed at 0
Slope Slope Population average slope (reciprocal of clearance) Estimated from clinical data
Body Weight Effect (BWT_i/70)^-0.75 Power function to adjust for an individual's baseline body weight (BWT_i in kg) Exponent fixed at -0.75
Active Drug Amount AMT_Drug Amount of active this compound applied (mg) Dose Strength × AMT_Cream

Core Model Equation: C_Trough = Slope × (BWT_i/70)^-0.75 × AMT_Drug [1] [2]

Table 2: Clinical Evidence for the 2 mg/cm² Application Rate

This table summarizes the clinical trials that informed the development strategy.

Indication Phase Key Findings Related to APR & Dosing Source
Atopic Dermatitis (AD) 2b 1% strength QD and BID (at 2 mg/cm²) showed statistically significant improvement in EASI score at week 6 vs. vehicle [3]. [3]
Psoriasis (PsO) 2b Data used alongside AD trial data to characterize the dose-exposure relationship across different dose strengths and application frequencies [1] [2]. [1] [2]
AD & PsO (Pooled Analysis) - Quantitative analysis of 256 patients from two Phase 2b studies. Confirmed patient type (PsO vs. AD), dose strength, and frequency significantly impact systemic exposure [1] [2]. [1] [2]

Experimental Protocols & Modeling Workflow

For researchers aiming to replicate or build upon this work, the following methodologies are critical.

Protocol: Calculating the Actual Application Rate

This protocol ensures accurate measurement of how much cream subjects are using.

  • Objective: To determine the actual average amount of cream applied per dose (APR_Cream) during a dispensing interval [1] [2].
  • Materials: Pre-weighed medication tubes, logbook for dosing, calibrated analytical balance.
  • Steps:
    • Dispensing: Weigh the medication tube before providing it to the subject (Weight_Initial).
    • Return: After the treatment period (e.g., one week), have the subject return the used tube.
    • Final Weighing: Weigh the returned tube (Weight_Final).
    • Calculate Cream Used: AMT_Cream = Weight_Initial - Weight_Final.
    • Account for Doses: Divide by the number of doses actually administered during the period (Number_of_Doses), as recorded in the subject's diary. AMT_Cream_per_Dose = (Weight_Initial - Weight_Final) / Number_of_Doses
    • Calculate APR: Divide the amount of cream per dose by the treated BSA. APR_Cream = AMT_Cream_per_Dose / BSA_Treated
Protocol: Linear Mixed-Effects Regression (LMER) Analysis

This is the core quantitative method used to define the dose-exposure relationship.

  • Objective: To characterize the relationship between the amount of active drug applied (AMT_Drug) and the resultant systemic trough concentration (C_Trough) [1] [2].
  • Software: Statistical software capable of mixed-effects modeling (e.g., R with lme4 package, SAS, Python).
  • Model Structure:
    • Fixed Effects: Slope (population average).
    • Random Effects: Inter-individual variability (IIV) on the Slope parameter, typically modeled using a log-normal distribution: Slope_i = θ_Slope · e^(η_i), where η_i is a random variable from a normal distribution [1] [2].
    • Covariates: Baseline body weight is included as a power function, as shown in Table 1.
    • Residual Error: Often described using a log-transform combined error model to account for proportional and additive error [2].

Workflow and Strategy Diagrams

The overall strategy for using pharmacokinetic modeling to inform clinical trial design is summarized in the following workflow.

cluster_topical Topical Clinical Data cluster_oral Oral & Non-Clinical Data Start Start: Inform Clinical Trial Design TopicalData Collect Topical Trial Data (Phase 2b in AD & PsO) Start->TopicalData LMER Develop LMER Model C_Trough vs. AMT_Drug TopicalData->LMER Simulations Simulate Systemic Exposure for Higher BSA & Pediatric Populations LMER->Simulations Exposure Model OralData Leverage Oral & Non-Clinical Studies SafetyThreshold Set Safety Thresholds for Systemic Exposure OralData->SafetyThreshold SafetyThreshold->Simulations Safety Target Decision Select Dose Strength & Max. Safely Treated BSA Simulations->Decision Output Output: Optimized Clinical Trial Dosing Strategy Decision->Output

Troubleshooting Common Scenarios

  • Scenario #1: High Inter-subject Variability in Systemic Exposure

    • Potential Cause: Inaccurate recording of the actual amount of cream applied or inconsistency in the treated BSA measurement by subjects.
    • Solution: Implement the protocol for calculating the Actual Application Rate precisely. Use detailed patient diaries and verify BSA measurements clinically. The LMER model accounts for some IIV through its random effects component [1] [2].
  • Scenario #2: Planning a Trial for a Pediatric Population

    • Consideration: Children have a higher body surface area to volume ratio, which could theoretically increase systemic absorption.
    • Solution: The established LMER model incorporates body weight as a covariate. Simulations using this model indicate that when topical this compound is applied to the same percentage of BSA, systemic exposures are expected to be comparable between adults and children [1] [2]. This supports the extrapolation of adult dosing strategies to pediatric populations.
  • Scenario #3: Transitioning from PsO to AD Trials (or vice versa)

    • Critical Adjustment: The model predicts a 45% lower systemic exposure in PsO patients compared to AD patients for the same applied dose, likely due to differences in the skin barrier [1] [2]. Failing to account for this can lead to under-dosing (in PsO) or over-exposure (in AD).
    • Solution: Use the disease-specific relationship in the LMER model to adjust dose strength or treated BSA limits when moving between indications.

References

Brepocitinib inter-individual variability pharmacokinetic modeling

Author: Smolecule Technical Support Team. Date: February 2026

Population PK Parameters & Covariate Effects

The table below summarizes the key population pharmacokinetic parameters for brepocitinib from a one-compartment model with first-order absorption [1].

Parameter Typical Value (Inter-individual variability, CV%) Description / Impact
Apparent Clearance (CL/F) 18.7 L/h (78%) Predominantly via CYP3A4/5 (f~0.77) and CYP1A2 (f~0.14) metabolism [1].
Apparent Volume of Distribution (V/F) 136 L (60.5%) Not highly protein-bound (fraction unbound = 0.61) [1].
Absorption Rate Constant (k~a~) 3.46 h⁻¹ Rapid absorption [1].
Absorption Lag Time (A~lag~) 0.24 hours For the oral tablet formulation [1].

| Covariate: High-Fat Meal | Rate: 69.9% lower Extent: 28.3% lower | Reduces both rate and extent of absorption; can be taken with or without food [1]. | | Covariate: Asian Ethnicity | Clearance: 24.3% lower | Leads to higher systemic exposure [1]. | | Covariate: Body Weight | Allometric scaling on CL/F and V/F | Exponents fixed to 0.75 and 1, referenced to 70 kg [2]. | | Nonlinear PK (Doses ≥175 mg) | Relative Bioavailability: 35.1% higher | Exposure increases more than dose-proportionally [1]. |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the literature.

Population Pharmacokinetic Modeling

This methodology is based on the analysis of plasma samples from five clinical trials (3 Phase 1, 2 Phase 2) in healthy volunteers and patients with psoriasis or alopecia areata [1].

  • Software: NONMEM [1].
  • Structural Model: A one-compartment model with first-order absorption and an absorption lag time for the tablet formulation provided the best fit [1].
  • Statistical Model: Inter-individual variability was implemented using a log-normal distribution and a full variance-covariance matrix for CL/F and V/F [1].
  • Covariate Analysis: Patient demographics (e.g., body weight, ethnicity) were tested as covariates on PK parameters. The effect of body weight on CL/F and V/F was included using a fixed allometric relationship [1] [2].
  • Residual Error: A proportional error model was used, with different values for healthy volunteers (52.7% CV) and patients (87.5% CV) [1].
Exposure-Response Modeling for PASI Scores

This protocol describes the modeling of raw Psoriasis Area and Severity Index (PASI) scores, which is particularly useful for early clinical development [2].

  • Challenge: PASI scores are bounded (0-72), skewed, and often have many zero values during effective treatment [2].
  • Statistical Distribution: A zero-inflated beta distribution was employed to account for these data characteristics [2].
  • Exposure Metric: Individual empirical Bayes estimates of CL/F from the population PK model were used to calculate the average plasma concentration (C~ave~) over the dosing interval [2].
  • Model Application: The developed model was used for clinical trial simulations to predict PASI75/90/100 responder rates and inform dose selection for Phase 2b studies [2].
Systemic Exposure Prediction for Topical Formulation

This approach characterizes systemic exposure after topical application, which is critical for dose-strength selection and safety planning [3].

  • Model: A Linear Mixed-Effect Regression (LMER) was used to relate the amount of active drug applied topically to the resultant systemic trough concentration (C~Trough~) [3].
  • Formula: C_Trough = Slope * (BWT/70)^-0.75 * AMT_Drug (intercept fixed at 0). The slope incorporates bioavailability and clearance [3].
  • Key Factors: The model identified that patient disease (PsO vs. AD), dose strength, and application frequency significantly impact the dose-exposure relationship [3].
  • Utility: The model predicts systemic C~Trough~ for higher treated body surface areas in adults and children, helping to define safe application limits [3].

Mechanism of Action: TYK2/JAK1 Inhibition

This compound is a dual selective inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) [1]. The following diagram illustrates the JAK-STAT signaling pathway and this compound's site of action.

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Transcription This compound This compound Inhibition This compound->JAK1 Inhibits This compound->TYK2 Inhibits

This compound's dual inhibition of TYK2 and JAK1 allows it to target key cytokines implicated in autoimmune diseases [1]:

  • TYK2-dependent: IL-12, IL-23
  • JAK1-dependent: IL-6, IL-21, IL-22, IFN-α, IFN-γ

By blocking this pathway, this compound inhibits the downstream production of pro-inflammatory cytokines and the IL-23/T-helper 17 cell pathway [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-individual variability (IIV) in this compound exposure? The main sources are high variability in apparent clearance (78% CV) and volume of distribution (60.5% CV) [1]. Covariates like Asian ethnicity (24.3% lower clearance) and body weight (via allometric scaling) explain some of this variability. The residual unexplained variability is higher in patients (87.5% CV) than in healthy volunteers (52.7% CV) [1].

Q2: How should I handle food effects in clinical trial simulations? The model incorporates the effect of a high-fat meal, which reduces the rate of absorption by 69.9% and the extent of absorption by 28.3% [1]. For simulation scenarios, you can account for this by adjusting the absorption parameters in the PK model. The label indicates it can be taken with or without food [1].

Q3: My efficacy data is bounded (like PASI scores) and has many zeros. What modeling approach is recommended? For such data, using a zero-inflated beta distribution is an effective strategy [2]. This approach separately models the probability of a zero score and the distribution of the non-zero scores, providing a better fit for bounded, skewed data with a spike at zero.

Q4: How can I predict systemic exposure for a topical formulation in pediatric populations? The established Linear Mixed-Effect Regression (LMER) model for the topical cream can be used [3]. When applied to the same percentage of Body Surface Area (BSA), systemic exposures are predicted to be comparable between adults and children. The model can simulate exposures for higher treated BSAs to establish safe application limits.

References

Brepocitinib topical vs oral administration systemic exposure comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Systemic Exposure

The table below summarizes the systemic exposure and key application parameters for topical brepocinib from clinical studies, and provides a comparison point for oral administration [1] [2].

Parameter Topical Administration (for PsO and AD) Oral Administration (Reference)
Typical Dosing 3% cream, QD or BID (2 mg formulation/cm² on affected BSA) [1] 30 mg to 60 mg, Once Daily (QD) [3] [4]
Maximum Tested BSA Up to 22% BSA [1] Not Applicable (Systemic)
Systemic Exposure (Ctrough) Predicted to maintain a >3-fold safety margin to non-clinical thresholds when applied to <50% BSA [1]. Higher systemic exposure; reference for safety margin calculation [1].
Impact of Disease Systemic exposure in PsO patients is ~45% lower than in AD patients for the same topical dose [1]. Not reported as a significant covariate in population PK models for oral administration [5].
Key Application Factor Direct function of Dose Strength, Application Frequency, and Treated Body Surface Area (BSA) [1]. Governed by systemic pharmacokinetics (e.g., clearance, volume of distribution) [6] [5].

Detailed Experimental Protocols

Clinical Pharmacokinetic (PK) Assessment for Topical Formulation

This methodology is used to characterize the relationship between the amount of drug applied and systemic exposure [1] [2].

  • Study Design: Two Phase 2b, randomized, double-blind, vehicle-controlled, parallel-group studies were conducted.
    • Population: Patients with mild or moderate Atopic Dermatitis (AD) (NCT03903822) or mild to moderate chronic Psoriasis (PsO) (NCT02969018).
    • Intervention: Topical brepocitinib was applied at dose strengths of 0.1%, 0.3%, 1%, or 3%, either Once Daily (QD) or Twice Daily (BID).
    • Application Rate: The target dose was 2 mg of formulation per cm² of treated BSA [1] [2].
  • PK Sampling: Trough plasma samples (Ctrough) were collected pre-dose at multiple time points throughout the studies (e.g., Days 1, 8, 15, 29, etc.) [1] [2].
  • Data Analysis - Linear Mixed-Effects Regression (LMER): A LMER model was developed to quantify the dose-exposure relationship.
    • Formula: Ctrough = Intercept + Slope * (Body Weight/70)⁻⁰·⁷⁵ * Amount of Active Drug [1] [2].
    • Key Covariates: The model identified patient disease (AD vs. PsO), dose strength, and application frequency as significant factors impacting systemic concentration [1].
Preclinical Dermal Pharmacokinetics using Dermal Open Flow Microperfusion (dOFM)

This advanced technique provides a more reliable measure of dermal drug exposure compared to traditional methods like skin biopsies [7].

  • Model: In vivo pig model (skin anatomy and permeability are similar to humans).
  • Dosing: Topical formulations (e.g., 3% and 0.3% this compound cream) were applied twice daily (BID) for 7 days [7].
  • Sampling:
    • dOFM: This method was used to directly sample and measure the unbound concentration of this compound in the dermal interstitial fluid, which is considered the pharmacologically active fraction [7].
    • Biopsy: For comparison, punch biopsies were taken and analyzed for total drug concentration in the upper and lower dermis [7].
  • Outcome: dOFM demonstrated sufficient precision to distinguish drug concentrations between different formulations, dose frequencies, and dose strengths, proving to be a robust method for assessing local tissue exposure [7].

Visualizing Key Pathways and Workflows

The following diagrams illustrate the core scientific concepts and experimental workflows discussed in the technical data.

topology Oral Oral Systemic_Exp Systemic Exposure Oral->Systemic_Exp High Topical Topical Topical->Systemic_Exp Low Local_Skin Local_Skin Topical->Local_Skin High Safety_Concerns Safety_Concerns Systemic_Exp->Safety_Concerns Driver for Efficacy Efficacy Local_Skin->Efficacy

Topical vs. Oral Exposure Pathways - This diagram contrasts the primary pathways for topical and oral administration, highlighting the direct local action and reduced systemic exposure of the topical form.

workflow Step1 Apply Topical this compound Step2 Drug Penetrates Skin Step1->Step2 Step3 Measure Systemic Ctrough (Plasma Sampling) Step2->Step3 Step4 Model via LMER Ctrough = f(BSA, Strength, Disease) Step3->Step4 Step5 Predict Exposure for Higher BSA & Pediatric Use Step4->Step5

Systemic Exposure Assessment Workflow - This flowchart outlines the clinical strategy to quantify and predict systemic exposure after topical application, from drug application to model-informed predictions.

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is systemic exposure lower with topical this compound compared to oral administration? Topical application delivers the drug directly to the site of skin inflammation. Only a fraction of the active ingredient is absorbed through the skin into the systemic circulation, whereas an oral dose is fully bioavailable and enters the bloodstream directly [1].

Q2: How does the disease (PsO vs. AD) affect the systemic exposure of topical this compound? Data from the LMER model indicates that for the same topical dose, systemic exposure is predicted to be approximately 45% lower in patients with Psoriasis compared to those with Atopic Dermatitis. This is likely due to differences in the skin barrier function between the two diseases [1].

Q3: What is the most reliable method to measure dermal drug concentration in preclinical models? Evidence from pig model studies suggests that Dermal Open Flow Microperfusion (dOFM) is a more robust and reproducible method for measuring the unbound, pharmacologically active drug concentration in the dermal interstitial fluid. Traditional dermal biopsies can yield higher and more variable values due to drug binding to tissue and skin appendages [7].

References

Brepocitinib dermal biopsy vs dOFM concentration accuracy

Author: Smolecule Technical Support Team. Date: February 2026

dOFM vs. Biopsy: Quantitative Comparison

The table below summarizes key quantitative findings from an in vivo pig model study after one week of topical brepocitinib application, which directly addresses the core of your query [1].

Parameter dOFM Method Biopsy Method
Measured Compartment Dermal Interstitial Fluid (dISF) [1] Whole skin tissue (upper and lower dermis) [1]
Key Measurement Unbound drug concentration (dISFu) [1] Total drug concentration [1]
This compound (3%) Concentration 6.9 nM (dISFu, geometric mean) [1] 12.8 µM (upper dermis) [1]
Interpretation of Data Reflects pharmacologically active, unbound drug concentration [1] Includes drug bound to tissue and associated with skin appendages, overestimating bioavailable drug [1]
Precision & Variability Sufficient intra-study precision and good inter-study reproducibility [1] Higher and more variable values [1]
Reliability for Dermal Exposure Considered a more robust and reliable measure [1] Considered a less reliable measure [1]

Experimental Protocols

Here are the detailed methodologies for the key experiments cited from the in vivo pig model study [1].

Dermal Open Flow Microperfusion (dOFM)
  • Animal Model: Domestic pigs [1].
  • Drug Administration: Topical application of this compound 3% cream at a rate of 2.0 mg/cm² per dose, administered twice daily (BID) for 7 days [1].
  • dOFM Sampling:
    • On day 7, dOFM is used to sample the dermal interstitial fluid (dISF) [1].
    • The method directly provides data on both the total and unbound drug concentrations in the dISF [1].
    • The concentration of the unbound drug (dISFu) is considered the most relevant for assessing local drug efficacy [1].
Dermal Biopsy with Heat Separation
  • Sample Collection: On day 7, clean punch biopsies are taken from the treatment area [1].
  • Heat Separation: The biopsy samples are subjected to heat separation to isolate the upper and lower dermis layers [1].
  • Analysis: The total drug concentration is measured in each of the separated dermal layers [1]. This method does not distinguish between bound and unbound drug.

G A Topical Drug Application B In Vivo Pig Skin Model A->B C Sampling Methods B->C D dOFM C->D E Dermal Biopsy C->E F Interstitial Fluid (ISF) Sampling D->F G Tissue Heat Separation E->G H Measurement of Unbound Drug F->H I Measurement of Total Drug G->I K Low H->K Reflects Active Concentration J High I->J Includes Bound Drug

Frequently Asked Questions (FAQs)

Q1: Why is the drug concentration measured by dOFM so much lower than from a biopsy?

A1: The difference stems from what each method measures. dOFM samples the interstitial fluid and can specifically measure the unbound drug fraction, which is the pharmacologically active concentration. In contrast, a biopsy homogenizes the entire tissue sample, measuring the total drug concentration, which includes drug molecules that are bound to proteins or trapped in skin structures and are not bioavailable. The biopsy method thus tends to overestimate therapeutically relevant drug levels [1].

Q2: What is the main advantage of dOFM over biopsy for topical drug development?

A2: The primary advantage is that dOFM provides a direct measurement of the unbound drug concentration in the target site (dermal interstitial fluid), which aligns with the free drug hypothesis for predicting clinical efficacy. This makes it a more reliable and reproducible tool for making critical go/no-go decisions during drug development, as it more accurately reflects dermal exposure and potential pharmacological activity [1].

Q3: Are there any limitations to using dermal biopsies for pharmacokinetic studies?

A3: Yes. As shown in the study, dermal biopsies can be a less reliable measure of dermal exposure due to potential contributions from drug bound to tissue and drug associated with skin appendages (like hair follicles and sebaceous glands). This leads to higher, more variable concentrations that may not correlate well with the drug's actual efficacy [1].

Q4: For which type of drugs is dOFM particularly advantageous?

A4: dOFM is a robust method for a wide range of drugs. It was developed as an alternative to techniques like dermal microdialysis (dMD), which has a major limitation in accurately sampling lipophilic drugs, presumably due to high protein binding. dOFM overcomes this drawback, making it suitable for a broader spectrum of drug properties [1].

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in dOFM concentration readings between probes. Improper probe placement, tissue reaction, or clogging. Standardize insertion technique; use probes from a single manufacturing lot; include internal reference standards.
Biopsy results show high drug concentration but no pharmacological effect. Measurement includes a high proportion of drug that is bound or not bioavailable. Cross-validate with dOFM to determine the unbound, active concentration. Use biopsy data with caution for efficacy conclusions.
Discrepancy between ex vivo and in vivo dOFM data. Lack of active blood and lymph clearance in ex vivo models. Prioritize data from in vivo models, as they reflect the full physiological context, including absorption and clearance.

Key Technical Considerations

The provided evidence strongly supports the use of dOFM for assessing target tissue concentrations of this compound. When planning your experiments:

  • Prioritize dOFM when the goal is to determine the pharmacologically active (unbound) drug concentration at the site of action.
  • Interpret biopsy data with caution, as it represents total drug and may overestimate the bioavailable fraction.
  • The pig model is a robust and reproducible preclinical system for these investigations due to the anatomical and permeability similarities between pig and human skin [1].

References

Brepocitinib clearance variability body weight adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Brepocitinib Clearance

The following table summarizes key intrinsic and extrinsic factors that cause variability in this compound clearance, as identified in population pharmacokinetic analyses.

Factor Effect on this compound Clearance (CL/F) Magnitude of Effect & Comments
Body Weight Increases with body weight Described by a power model; a key covariate for allometric scaling [1].
Race ~10% lower in Asian populations Leads to higher exposure independent of body weight; statistically significant but not deemed clinically meaningful [1] [2].
Dosage Form Not applicable (affects bioavailability) Tablet vs. suspension; tablet has a lag time in its absorption [3].
Food Intake Not applicable (affects absorption) High-fat meal reduces absorption rate and extent [3].
Dose Level Not applicable (affects bioavailability) Non-linear PK at doses ≥175 mg; higher relative bioavailability at these doses [3].
Disease State Variable (e.g., slower absorption in Ulcerative Colitis) Patients with Ulcerative Colitis (UC) have a 46% slower absorption rate [1].

The relationship between body weight and clearance is typically described by a power function, which is a standard approach in population PK modeling [1]: CL/F = CLₚₒₚ × (WTᵢ / WTₙₒᵣₘ)ᴱˣᴾ, where:

  • CL/F is the apparent clearance for an individual.
  • CLₚₒₚ is the population estimate for clearance at the normalization weight.
  • WTᵢ is the individual's body weight.
  • WTₙₒᵣₘ is the normalization weight (often 70 kg for adults).
  • EXP is the exponent characterizing the influence of weight [4].

Experimental Protocols for Clearance Characterization

Here are detailed methodologies for key experiments used to characterize this compound's pharmacokinetics.

Population Pharmacokinetic (PopPK) Modeling

This approach is used to quantify population-level PK parameters and identify sources of variability, such as body weight.

  • Objective: To develop a model describing the concentration-time profile of this compound and quantify the impact of patient covariates on PK parameters [1].
  • Software: NONMEM or MonolixSuite [1] [3].
  • Data Analysis:
    • Model Structure: this compound PK is best described by a two-compartment model with first-order absorption and a lag time for the tablet formulation [1].
    • Covariate Modeling: Test patient demographics (e.g., body weight, race, sex) and laboratory values as covariates on parameters like CL/F and Vc/F. The effect of body weight on CL/F is typically modeled using a power function [1] [5].
    • Model Evaluation: Use diagnostic plots and statistical criteria to evaluate the model's performance.
Linear Mixed-Effects Regression (LMER) for Topical Formulations

This method is specific for characterizing the systemic exposure from topical administration, which is crucial for safety assessments.

  • Objective: To establish a relationship between the amount of topically applied this compound and the resultant systemic trough concentration (CTrough) [6] [7].
  • Model Equation: CTrough = Int + Slope × (BWTᵢ/70)⁻⁰·⁷⁵ × AMTDrug
    • Int (Intercept): Fixed at 0.
    • Slope: Relates to bioavailability/clearance.
    • BWTᵢ: Individual's baseline body weight.
    • AMTDrug: Amount of active drug applied (mg) [6].
  • Application: This model can simulate systemic exposure in different populations (e.g., children) and for larger treated body surface areas to inform safe dosing limits [6].

Workflow and Relationship Diagrams

The following diagram illustrates the strategic workflow for characterizing this compound clearance and informing clinical development, integrating both oral and topical administration pathways.

cluster_data Data Collection cluster_analysis Analysis Pathway cluster_output Output & Application Start Start: this compound Clearance Characterization PK PK Samples Start->PK Covariates Covariates (Weight, Race, etc.) Start->Covariates Formulation Formulation Data Start->Formulation PopPK Population PK Modeling PK->PopPK Covariates->PopPK Formulation->PopPK LMER LMER for Topical PK Formulation->LMER Topical Only Model Final PK Model PopPK->Model LMER->Model Simulation Exposure Simulations Model->Simulation Decision Informs Dosing & Trial Design Simulation->Decision

References

Brepocitinib safety margin calculation non-clinical thresholds

Author: Smolecule Technical Support Team. Date: February 2026

Safety Margin Calculation for Topical Brepocitinib

The calculation of safety margins for topical this compound involves comparing the systemic drug exposure from topical application to the exposure levels associated with adverse effects in non-clinical models [1].

  • General Methodology: A linear mixed-effects regression (LMER) model was developed to predict systemic trough concentrations (C_Trough) based on the amount of drug applied. This model accounts for factors like disease type (psoriasis or atopic dermatitis), dose strength, and application frequency [1].
  • Key Safety Finding: The analysis predicted that applying a 3% this compound cream once daily (for atopic dermatitis) or twice daily (for psoriasis) to less than 50% of Body Surface Area (BSA) results in systemic exposures that maintain at least a threefold margin compared to safety thresholds established from non-clinical and clinical data [1].

Experimental Protocols for Key Analyses

The foundational clinical and modeling work for topical this compound is based on the following protocols.

Analysis Type Protocol Description Data Source & Application
Clinical PK Studies Two Phase 2b, randomized, double-blind, dose-ranging studies in patients with mild-to-moderate atopic dermatitis (AD) or psoriasis (PsO) [1]. Data Collected: Trough plasma samples at multiple time points. Application: Used to build the exposure (PK) model [1].
Exposure (PK) Modeling A Linear Mixed-Effect Regression (LMER) analysis characterizing the relationship between the amount of active drug applied and the resultant systemic trough concentration [1]. Model Input: Amount of active drug, patient body weight. Application: Predicts systemic exposure for various clinical scenarios (e.g., higher BSA, pediatric patients) [1].
Safety Threshold Setting Leveraging data from non-clinical safety studies and clinical trials with oral this compound (e.g., monitoring hematologic markers) to define safe systemic exposure levels [1]. Application: Serves as the safety benchmark against which predicted topical exposures are compared to calculate the safety margin [1].

This compound's Pathway and Development Workflow

The following diagrams illustrate the JAK/STAT signaling pathway targeted by this compound and the workflow for its topical formulation development.

pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to GeneTranscription GeneTranscription Nucleus->GeneTranscription Initiates

Figure 1: JAK/STAT Signaling Pathway. Cytokines bind to cell surface receptors, activating associated JAK enzymes (JAK1 and TYK2 for this compound). JAKs phosphorylate STAT proteins, which dimerize, move into the nucleus, and initiate the transcription of pro-inflammatory genes [2].

workflow NonClinical NonClinical SafetyThreshold SafetyThreshold NonClinical->SafetyThreshold Establish ClinicalTrialData ClinicalTrialData PkModel PkModel ClinicalTrialData->PkModel Build LMER Model Simulation Simulation PkModel->Simulation Predict Exposure Margin Calculate Safety Margin SafetyThreshold->Margin Simulation->Margin

Figure 2: Topical this compound Development Workflow. This workflow integrates non-clinical safety data and clinical trial results to build a pharmacokinetic (PK) model. The model predicts drug exposure, which is compared against safety thresholds to calculate the final safety margin [1].

References

Troubleshooting Guide: High and Variable Dermal Drug Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Symptom Potential Cause Solution Key Evidence
High & variable total drug concentrations from dermal biopsies [1] Contamination from drug bound to dermal tissue or skin appendages [1]. Adopt dOFM to measure the unbound drug concentration in dermal interstitial fluid (dISF) [1]. Study showed biopsy concentrations were "much higher and more variable" than dOFM measurements [1].
Inability to distinguish drug exposure between different formulations or doses [1]. Biopsy methods lack precision and reproducibility for pharmacologically active drug fraction [1]. Implement dOFM for its sufficient intra-study precision and good reproducibility between studies [1]. dOFM could reliably distinguish concentrations between different dose frequencies and strengths [1].
Poor correlation between dermal drug levels and clinical efficacy [1]. Total drug concentration from biopsies does not represent the free, pharmacologically active concentration [1]. Use dOFM to measure unbound drug concentration (dISFu), which aligns with the "free drug hypothesis" [1]. dOFM, but not biopsy, explained differences in clinical activity between two topical PDE4 inhibitors [1].

Experimental Protocol: dOFM for Topical Brepocitinib

This protocol is adapted from an in vivo pig model study, which is considered highly relevant for human skin research [1].

Objectives and Principle
  • Objective: To directly determine the unbound concentration of this compound in the dermal interstitial fluid after topical application, avoiding contamination from the stratum corneum and other skin compartments.
  • Principle: dOFM uses minimally invasive, open-flow probes implanted in the dermis to perfuse the tissue and collect analytes directly from the interstitial space. This bypasses the complications of drug binding in tissue samples [1].
Materials and Procedures

The workflow below illustrates the key experimental steps and how dOFM avoids contamination compared to the biopsy method:

Start Topical Application of This compound Formulation A Drug penetrates skin Start->A B Method Selection A->B C Dermal Open Flow Microperfusion (dOFM) B->C Recommended D Punch Biopsy & Heat Separation B->D Not Recommended E Collects unbound drug from Interstitial Fluid (dISF) C->E F Measures total drug from Upper & Lower Dermis D->F G Result: Measures Pharmacologically Active Unbound Drug E->G H Result: Measures Total Drug (Potentially contaminated by bound drug & skin appendages) F->H

  • Key Experimental Parameters:
    • Animal Model: Domestic pigs [1].
    • Dosing: this compound 3% and 0.3% cream, applied at 2.0 mg/cm² per dose. Compare twice daily (BID) vs. once daily (QD) frequencies [1].
    • Sampling Duration: Conduct on Day 7 of dosing. Collect dOFM samples continuously over 0-8 hours post-dose. Take punch biopsies at the 8-hour time point [1].
    • dOFM Specifics: Use standard dOFM probes perfused with a physiological solution. The collected perfusate provides the unbound drug concentration in dISF (dISFu). Total drug concentration in dISF (dISFtot) can also be calculated [1].
Data Interpretation and Validation
  • Interpretation: The pharmacologically relevant metric is the unbound drug concentration in dISF (dISFu) [1].
  • Validation: The standard dOFM measurement can be verified using an orthogonal recirculation approach, which has shown consistent results [1].

Key Technical FAQs

  • Q1: Why is dOFM considered superior to dermal microdialysis (dMD) for lipophilic drugs?

    • A: dMD can have poor recovery for lipophilic drugs, likely due to significant protein binding and adhesion to the membrane. dOFM, with its open-flow design, does not have a membrane, allowing for direct access to the interstitial fluid and more accurate sampling of a wider range of molecules [1].
  • Q2: Besides avoiding contamination, what are other advantages of the dOFM pig model?

    • A: The model is robust and reproducible, can distinguish between different drugs, dosing frequencies, and strengths, and provides data that is consistent with clinical efficacy outcomes [1].
  • Q3: What is the clinical relevance of measuring unbound dermal concentration?

    • A: It aligns with the "free drug hypothesis," which states that the unbound drug concentration at the target site is responsible for the pharmacological effect. This makes dOFM data more predictive of clinical success in topical drug development [1].

References

Brepocitinib vs vehicle Eczema Area Severity Index EASI improvement

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Efficacy Data

The key data comes from a phase IIb, randomized, double-blind, vehicle-controlled, dose-ranging study [1] [2].

  • Objective: To assess the efficacy and safety of topical brepocitinib, a TYK2/JAK1 inhibitor, in participants with mild-to-moderate AD [1] [2].
  • Participants: 292 adolescents and adults with AD [3] [1] [2].
  • Inclusion Criteria: Clinical diagnosis of AD for ≥3 months; IGA score of 2 (mild) or 3 (moderate); body surface area (BSA) involvement of 2-20%; EASI total score of 3-21 [1].
  • Intervention: Participants were randomized to one of eight treatment arms for 6 weeks: this compound cream (0.1%, 0.3%, 1.0%, or 3.0%) applied once daily (QD); this compound (0.3% or 1.0%) applied twice daily (BID); or matching vehicle cream QD or BID [1] [2].
  • Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6 [1] [2].
  • Key Secondary Endpoints: Proportion of patients achieving an Investigator Global Assessment (IGA) response (score of 0 or 1 plus a ≥2-point reduction); improvement in Peak Pruritus Numerical Rating Scale (PP-NRS) [3] [4].

The table below summarizes the efficacy outcomes for this compound versus vehicle at the end of the 6-week treatment period.

Dose Group LS Mean % Change in EASI (90% CI) Statistical Significance (vs. vehicle) IGA 0/1 Responders (%)
Vehicle QD -44.4 (-57.3 to -31.6) [3] (Reference) 10.8% [3]
Vehicle BID -47.6 (-57.5 to -37.7) [3] (Reference) 13.9% [3]
This compound 0.1% QD -58.3% (Not reported in tables) [5] Not Significant [3] 29.7% [3]
This compound 0.3% QD Not significant (data not reported in tables) [3] Not Significant [3] 33.3% [3]
This compound 1.0% QD -70.1 (-82.1 to -58.0) [3] [1] P < 0.05 [1] [2] 40.5% [3]
This compound 3.0% QD -67.9% (Not reported in tables) [4] Not Significant [3] 44.4% [3]
This compound 0.3% BID -58.6% (Not reported in tables) [5] Not Significant [3] 33.3% [3]
This compound 1.0% BID -75.0 (-83.8 to -66.2) [3] [1] P < 0.05 [1] [2] Data not specifically reported for this dose

Mechanism of Action

This compound is a small-molecule dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) [1]. This dual mechanism provides a targeted approach to modulating the inflammatory pathways in AD.

G Cytokines Pro-inflammatory Cytokines (IL-4, IL-13, IL-12, IL-23, IL-31, TSLP) JAK1_TYK2 JAK1 & TYK2 Receptors Cytokines->JAK1_TYK2 Signal STATs STAT Phosphorylation JAK1_TYK2->STATs Activates Inflammation Gene Transcription & Inflammation STATs->Inflammation Clinical Clinical Symptoms: - Erythema - Itch - Skin Thickening Inflammation->Clinical Brepo This compound (TYK2/JAK1i) Brepo->JAK1_TYK2 Inhibits

Safety and Tolerability Profile

The phase IIb trial indicated that topical this compound was well-tolerated [1] [2] [4].

  • Adverse Events: Overall, 37.0% of participants experienced treatment-emergent adverse events (TEAEs). The incidence was not dose-dependent and was actually higher in the vehicle control groups (48.6% in QD vehicle; 47.2% in BID vehicle) than in most active treatment groups [3] [1].
  • Common TEAEs: The most frequently reported TEAEs were nasopharyngitis and worsening of atopic dermatitis [3].
  • Serious AEs: No serious treatment-emergent adverse events or deaths were reported in any treatment group during the study [3] [1] [4].

Context Within the JAK Inhibitor Class

This compound is part of a growing class of JAK inhibitors being developed for inflammatory skin diseases. Its potential distinction lies in its dual inhibition of TYK2 and JAK1.

  • Topical JAK Inhibitors: Topical ruxolitinib (a JAK1/2 inhibitor) was the first FDA-approved topical JAK inhibitor for AD [3]. Topical delgocitinib (a pan-JAK inhibitor) is approved for AD in Japan [1].
  • Oral JAK Inhibitors: Oral JAK1 inhibitors like abrocitinib and upadacitinib are approved for moderate-to-severe AD [1] [5]. Baricitinib (a JAK1/2 inhibitor) is also used [6] [5].
  • Distinctive Profile: The TYK2/JAK1 inhibition profile of this compound may potentially inhibit the IL-23/IL-17 axis, which could be relevant for certain AD subtypes [1].

Limitations and Future Development

While the phase IIb results are promising, they are not yet sufficient for regulatory approval.

  • Study Limitations: The trial duration was short (6 weeks), the sample size was relatively small for a phase IIb study, and the product is not yet commercially available [1] [2].
  • Ongoing Research: this compound is currently in phase 2 studies for several other indications, including psoriatic arthritis, psoriasis, systemic lupus erythematosus, and alopecia areata [3] [7]. It is worth noting that a separate phase IIb trial for mild-to-moderate plaque psoriasis did not show statistically significant efficacy versus vehicle, indicating that its utility might be specific to certain inflammatory conditions [8].

References

Brepocitinib efficacy comparison crisaborole topical JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison: Brepocitinib vs. Crisaborole

The table below summarizes the fundamental differences between these two investigational and approved therapies.

Feature This compound Crisaborole
Drug Class Oral Janus Kinase (JAK) inhibitor [1] Topical Phosphodiesterase-4 (PDE4) inhibitor [2]
Primary Mechanism of Action Inhibits JAK1/JAK2; blocks JAK-STAT signaling pathway [1] Inhibits PDE4; increases intracellular cAMP, reducing pro-inflammatory cytokines [2]
Primary Indication (in trials) Alopecia Areata (AA) [1] Mild-to-Moderate Atopic Dermatitis (AD) [2]
Route of Administration Oral [1] Topical (ointment) [2]
Development Status Investigational (not yet approved) [1] FDA-approved for adults and children ≥3 months [2]

Detailed Experimental Data and Methodologies

While direct comparison data is unavailable, here is a summary of the experimental designs and key findings from clinical studies for each drug.

This compound in Alopecia Areata

A Phase 2a randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in alopecia areata [3].

  • Methodology: The study compared oral this compound at different doses against a placebo. The primary outcome was the change in the Severity of Alopecia Tool (SALT) score after 24 weeks of treatment [3].
  • Key Findings: The study concluded that this compound demonstrated promising efficacy for treating alopecia areata. However, the specific quantitative data (e.g., percentage of patients achieving SALT score improvement) was not detailed in the available search results [3].
Crisaborole in Atopic Dermatitis

The efficacy and safety of Crisaborole are supported by several robust clinical trials [2].

  • Methodology: In pivotal studies, patients (aged ≥2 years) with mild-to-moderate AD applied Crisaborole 2% ointment twice daily to affected areas for 28 days. A separate Phase IIa, intrapatient, vehicle-controlled study in adults further investigated its mechanism of action by applying the drug to one target lesion and a vehicle to another [2].
  • Key Findings:
    • Efficacy: Crisaborole was significantly more effective than the vehicle ointment in achieving "clear" or "almost clear" skin and reducing overall disease severity. A study in children as young as 3 months old showed 47.3% achieved "clear" or "almost clear" skin by Day 29 [2].
    • Mechanism: Gene expression profiling from the Phase IIa study showed that crisaborole application converted the lesional skin transcriptome toward a non-lesional profile by Day 8, modulating key AD biomarkers and improving epidermal barrier function [2].
    • Safety: Pharmacokinetic studies showed negligible systemic exposure, and no systemic safety signals have been identified. The most common side effects are application site reactions [2].

Signaling Pathways and Mechanisms

The following diagrams illustrate the distinct molecular pathways targeted by this compound and Crisaborole.

This compound: JAK-STAT Pathway in Alopecia Areata

G IFN_gamma IFN-γ IFN_gamma_R IFN-γ Receptor IFN_gamma->IFN_gamma_R JAK1_JAK2 JAK1/JAK2 IFN_gamma_R->JAK1_JAK2 Activates STAT STAT Protein JAK1_JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Immune_Response Inflammatory Immune Response & Hair Follicle Attack Gene_Transcription->Immune_Response This compound This compound This compound->JAK1_JAK2 Inhibits

This diagram shows how this compound interferes with the JAK-STAT signaling pathway. By inhibiting JAK1/JAK2, it blocks the cytokine-mediated signal that leads to the inflammatory response responsible for hair loss in Alopecia Areata [1].

Crisaborole: PDE4 Inhibition in Atopic Dermatitis

G PDE4 Overexpressed PDE4 cAMP cAMP PDE4->cAMP Converts AMP AMP cAMP->AMP NF_kB NF-κB Activation AMP->NF_kB Low cAMP Promotes Pro_inflammatory Pro-inflammatory Cytokines NF_kB->Pro_inflammatory Inflammation Skin Inflammation Pro_inflammatory->Inflammation Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

This diagram illustrates the mechanism of Crisaborole. By inhibiting overexpressed PDE4, it prevents the breakdown of cAMP. Higher cAMP levels suppress the activation of NF-κB, leading to reduced production of pro-inflammatory cytokines and thus decreasing skin inflammation in Atopic Dermatitis [2].

Interpretation and Research Considerations

  • No Direct Comparison Possible: The fundamental differences in mechanism, administration route, and primary indication mean that this compound and Crisaborole are not therapeutic alternatives. They are designed for different clinical contexts.
  • Focus on Pathway-Specific Research: For a researcher, the value lies in understanding the distinct inflammatory pathways (JAK-STAT vs. PDE4/cAMP) and how inhibiting them benefits different autoimmune and inflammatory skin diseases.
  • Future Research Directions: A direct comparison would only be logical within a specific disease context. For example, one might compare the efficacy of an oral JAK inhibitor versus a topical PDE4 inhibitor in treating mild atopic dermatitis, but such data is not currently available.

References

Brepocitinib vs tofacitinib dermal pharmacokinetics pig model

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Dermal PK Comparison

The following data comes from a study that administered topical formulations to domestic pigs twice daily for 7 days. Dermal exposure was assessed on day 7. The "dISFu" (unbound drug in dermal interstitial fluid) is considered a key measure for pharmacologically active drug concentration [1].

Drug & Formulation dOFM - dISFu avg (nM) dOFM - dISFtot avg (nM) Biopsy - Upper Dermis (μM) Biopsy - Lower Dermis (μM)
Brepocitinib 3% cream 6.9 10 12.8 1.3
Tofacitinib 2% ointment 3.3 4.3 2.9 0.2

> Source: Data is from a single in vivo pig model study designed to compare dOFM and biopsy sampling methods [1].

Experimental Protocol Overview

The comparative data was generated under the following experimental conditions [1]:

  • Animal Model: Domestic pigs.
  • Dosing: Topical formulations applied twice daily (BID) for 7 days.
  • Formulations: this compound 3% cream and Tofacitinib 2% ointment.
  • Assessment Day: Day 7.
  • PK Sampling Methods:
    • dOFM (dermal Open Flow Microperfusion): This method was used to directly sample the dermal interstitial fluid (ISF), providing concentrations of both the total (dISFtot) and, crucially, the unbound (dISFu) drug. The dISFu is considered the pharmacologically active fraction.
    • Punch Biopsies: Punch biopsies were taken and then heat-separated to analyze total drug concentrations in the upper and lower dermis.

The core relationship between the experimental setup and the resulting data can be visualized in the workflow below:

start Study Objective: Compare Dermal PK in Pig Model A 1-Week Topical Treatment (this compound 3% Cream vs. Tofacitinib 2% Ointment) start->A B Dermal Sampling on Day 7 A->B C dOFM Method B->C D Punch Biopsy Method B->D E Measures: Unbound Drug in Interstitial Fluid (dISFu) C->E F Measures: Total Drug in Tissue (upper/lower dermis) D->F G Key Finding: This compound dISFu > Tofacitinib dISFu E->G F->G

Interpretation of Findings and Methodology

  • Primary Finding: The data shows that the unbound concentration of this compound in the dermis (6.9 nM) was approximately twice that of tofacitinib (3.3 nM) when measured by dOFM [1]. According to the "free drug hypothesis," this unbound fraction is responsible for the pharmacological activity, making this a critical PK parameter for comparing efficacy [1].
  • Superiority of dOFM: The study concluded that dOFM is a more robust and reliable method for determining dermal drug exposure than tissue biopsies. Biopsy measurements showed much higher and more variable values, likely due to contributions from drug bound to tissue or associated with skin appendages, which does not reflect the bioavailable drug concentration [1].

Suggestions for Further Research

The provided data offers a direct, head-to-head comparison of dermal PK. To build a complete picture for your guide, you might want to investigate:

  • Clinical Correlation: Explore how these PK differences translate into clinical efficacy and safety outcomes in human trials for specific indications like psoriasis or alopecia areata [2] [3].
  • Mechanism of Action: While both are JAK inhibitors, their specific inhibition profiles differ. Tofacitinib primarily inhibits JAK1 and JAK3, while this compound is a TYK2/JAK1 inhibitor [4] [5]. Including this mechanistic distinction can add depth to your guide.

References

Brepocitinib placebo-controlled trial week 6 EASI reduction

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Topical Brepocitinib at Week 6

Treatment Group Percentage Reduction from Baseline in EASI Score (Least Squares Mean) Statistical Significance vs. Vehicle (P < 0.05)
This compound 1.0% QD -70.1% (90% CI: -82.1 to -58.0) Yes
This compound 1.0% BID -75.0% (90% CI: -83.8 to -66.2) Yes
Vehicle QD -44.4% (90% CI: -57.3 to -31.6) (Control)
Vehicle BID -47.6% (90% CI: -57.5 to -37.7) (Control)

Source: Phase IIb, randomized, double-blind, dose-ranging study (NCT03903822) [1].

In this study, the 1.0% once-daily (QD) and 1.0% twice-daily (BID) doses of this compound were the only concentrations that showed statistically significant improvement over the vehicle [1]. The study did not find a clear dose-dependent trend in the frequency of adverse events, and no serious adverse events or deaths were reported [1].

Detailed Experimental Protocol

The data in the table was generated under the following trial conditions [1]:

  • Study Design: A phase IIb, multicentre, randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging study.
  • Participants: 292 participants aged 12-75 years with a clinical diagnosis of AD for ≥3 months. Participants had an Investigator’s Global Assessment (IGA) score of 2 (mild) or 3 (moderate) and body surface area (BSA) involvement of 2–20%.
  • Intervention: Participants were randomized to one of eight treatment arms for 6 weeks: this compound cream (0.1% QD, 0.3% QD, 0.3% BID, 1.0% QD, 1.0% BID, 3.0% QD) or a matching vehicle cream (QD or BID).
  • Primary Endpoint: The percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at week 6.

Mechanism of Action: JAK-STAT Signaling Pathway

This compound is a small-molecule inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) [1]. The diagram below illustrates the JAK-STAT signaling pathway that this compound targets.

G Cytokine Cytokine (e.g., IL-4, IL-13, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Proteins (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT Proteins JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription (Inflammation, Immune Response) Nucleus->Transcription Brepo This compound (TYK2/JAK1i) Brepo->JAK Inhibits

Diagram Title: JAK-STAT Pathway Inhibition by this compound

This pathway is central to the signaling of multiple cytokines implicated in the inflammation seen in AD [1] [2]. By inhibiting TYK2 and JAK1, this compound disrupts the signaling of key cytokines like IL-4, IL-13, and IL-23, thereby reducing inflammation [1].

Comparative Context with Other JAK Inhibitors

While the primary trial focused on AD, a separate network meta-analysis provides context on how this compound compares to other JAK inhibitors in a different condition, alopecia areata (AA). This analysis suggested that oral this compound 30 mg once daily had a high relative ranking for efficacy compared to other JAK inhibitors like ritlecitinib and deuruxolitinib [3]. It is important to note that this data comes from a different formulation (oral) and indication, but it highlights the potent inhibitory profile of the this compound molecule.

References

Brepocitinib atopic dermatitis vs psoriasis systemic exposure

Author: Smolecule Technical Support Team. Date: February 2026

Brepocitinib Systemic Exposure: AD vs. PsO

Parameter Comparison Between AD and Psoriasis Populations Supporting Data / Model Prediction
Systemic Exposure Predicted to be 45% lower in patients with PsO than in patients with AD from the same topical dose [1]. Based on a Linear Mixed-Effects Regression (LMER) model developed from phase 2b clinical trial data [1].
Dose-Exposure Relationship Significantly impacted by patient type (AD or PsO), dose strength, and application frequency [1]. The LMER model characterized the relationship between the amount of drug applied and the resultant systemic trough concentration (CTrough) [1].
Safety Margin Applying 3% cream to <50% of Body Surface Area (BSA) maintains at least a threefold margin to safety thresholds in both populations [1]. Safety thresholds were informed by non-clinical data and clinical hematologic markers from oral this compound trials [1].

Experimental Data and Methodology

The comparative data comes from a 2024 pharmacokinetic study that analyzed data from two phase 2b clinical trials [1].

  • Data Source: The analysis used data from 256 patients enrolled in two phase 2b studies (one in AD and one in PsO) [1].
  • Quantitative Model: A Linear Mixed-Effects Regression (LMER) model was developed to characterize the relationship between the amount of topical this compound applied and the resulting systemic trough concentration (CTrough) [1].
  • Key Finding: This model identified that the disease condition (AD or PsO) is a significant factor, leading to the prediction of 45% lower systemic exposure in psoriasis patients [1].
  • Extended Application: The validated model was used to simulate and predict systemic exposures for higher treated Body Surface Areas (BSA) in both adult and pediatric populations to inform clinical trial design [1].

Mechanistic Insights for the Exposure Difference

While the search results do not provide a direct mechanistic explanation from the this compound studies, recent immunology research highlights fundamental pathophysiological differences between AD and PsO that likely explain the differential systemic absorption.

The diagram below illustrates the distinct skin barrier and immune environments in each disease that can influence how a topical drug is absorbed and processed.

G Topicalthis compound Topical this compound Application SkinBarrier Skin Barrier Status Topicalthis compound->SkinBarrier ImmuneEnv Local Immune Environment Topicalthis compound->ImmuneEnv AD_Barrier Atopic Dermatitis (AD) Skin SkinBarrier->AD_Barrier PSO_Barrier Psoriasis (PsO) Skin SkinBarrier->PSO_Barrier HigherExp Higher AD_Barrier->HigherExp  Impaired barrier function may increase penetration LowerExp Lower PSO_Barrier->LowerExp  Epidermal hyperproliferation may reduce penetration AD_Immune Th2-Dominant (IL-4, IL-13) ImmuneEnv->AD_Immune PSO_Immune Th17/Th1-Dominant (IL-17, IL-22, TNF-α) ImmuneEnv->PSO_Immune AD_Immune->HigherExp PSO_Immune->LowerExp SystemicExp Systemic Exposure HigherExp->SystemicExp LowerExp->SystemicExp

The different local immune and skin barrier conditions in AD and PsO create distinct microenvironments that can significantly alter the penetration and subsequent systemic availability of a topical drug like this compound [2].

Key Takeaways for Researchers

  • Clinical Trial Design: The findings underscore the importance of considering the specific disease population in trial design. Dosing strategies and safety margins may need to be tailored for AD versus PsO [1].
  • Drug Development Strategy: The successful use of a quantitative model to predict exposures supports a model-informed drug development (MIDD) approach for optimizing dose strength and treated BSA limits in topical drug programs [1].
  • Underlying Biology: The observed pharmacokinetic differences are consistent with the known distinct pathophysiology of each disease, particularly regarding skin barrier integrity and the local immune milieu [2].

References

Brepocitinib Lichen Planopilaris Activity Index LPPAI improvement

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Brepocitinib in LPP

The following table summarizes the key efficacy data for this compound from the phase 2a trial, which specifically reported on LPPAI scores [1] [2]:

Metric Baseline to Week 24 Baseline to Week 48 Statistical Significance
LPPAI (Lichen Planopilaris) -51.0% mean reduction -79.2% mean reduction ( p < 0.001 )
FFASI (Frontal Fibrosing Alopecia) -33.6% mean reduction -39.0% mean reduction ( p = 0.02 )
CHLG (CCCA) -11.9% mean reduction (at week 16) -43.5% mean reduction ( p < 0.001 )
Inflammatory Biomarker (CCL5) Significant downregulation Data not fully specified ( p = 0.004 ) vs. placebo

The trial also found that the drug was well-tolerated, with a safety profile consistent with previous studies. The most common adverse events were mild to moderate, including acne, anemia, and COVID-19 infection [1].

Mechanism of Action and Rationale for Use in LPP

This compound is an oral inhibitor that selectively targets JAK1 and TYK2 enzymes [3]. Its efficacy in LPP is strongly supported by the underlying disease biology, which the search results help to clarify.

  • Key Pathogenic Pathway in LPP: Research indicates that the IFN-γ (Interferon-gamma) signaling pathway and subsequent JAK/STAT activation are central drivers in the pathogenesis of Lichen Planopilaris [4] [5] [6]. A single-cell RNA sequencing study identified heightened IFN-γ signaling and STAT1 activation in specific immune cells as key disruptors of hair follicle health [4].
  • Therapeutic Action: By inhibiting JAK1 and TYK2, this compound interrupts this pathogenic signaling cascade. The phase 2a trial confirmed this mechanism by demonstrating that treatment led to significant downregulation of key inflammatory markers, including CCL5 and others belonging to the Th1/IFNγ pathway [1].

The diagram below illustrates this targeted signaling pathway and the drug's mechanism of action.

G IFNγ IFN-γ Signal Receptor Cytokine Receptor IFNγ->Receptor JAK1 JAK1 Receptor->JAK1 TYK2 TYK2 Receptor->TYK2 STAT1 STAT1 Transcription JAK1->STAT1 TYK2->STAT1 Inflammation Inflammatory Response (↑ CCL5, CXCL9/10) STAT1->Inflammation HF_Damage Hair Follicle Damage Inflammation->HF_Damage Brepo This compound Brepo->JAK1 Inhibits Brepo->TYK2 Inhibits

Experimental Protocol of the Key Trial

For professionals, here is a summary of the methodology from the pivotal phase 2a trial that generated the LPPAI data [3] [1]:

  • Trial Design: Randomized, double-blind, placebo-controlled, single-center phase 2a trial.
  • Registration: ClinicalTrials.gov identifier NCT05076006.
  • Participants: 51 adults with a diagnosis of LPP, FFA, or CCCA and a disease duration of 6 months to 7 years.
  • Intervention: Patients were randomized 3:1 to receive either 45 mg of this compound or a placebo orally, once daily for 24 weeks. This was followed by an open-label phase where all patients received this compound for another 24 weeks.
  • Primary Assessments:
    • Clinical Scores: LPPAI, FFASI, and CHLG were assessed at baseline and throughout the trial.
    • Biomarker Analysis: Lesional scalp biopsies were collected at baseline, week 24, and week 48. Changes in the expression of inflammatory biomarkers (e.g., CCL5) were measured.

Gaps in Comparative Data

A direct, head-to-head comparison of this compound with other JAK inhibitors for treating LPP was not found in the search results.

  • The provided sources confirm that other JAK inhibitors are being used and investigated for various forms of alopecia [4] [7]. However, the systematic review on scarring alopecias noted that evidence for the efficacy of JAK inhibitors in LPP is primarily based on case reports and small series, highlighting a need for larger controlled studies [6].
  • Therefore, while this compound has promising phase 2a data, a quantitative comparison with alternatives like ruxolitinib or baricitinib for LPP cannot be made with the current public data.

References

Brepocitinib Frontal Fibrosing Alopecia Severity Index FFASI reduction

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Phase 2a Trial

The following table summarizes the core outcomes for FFA patients treated with brepocitinib 45 mg daily over a 24-week period [1] [2]:

Outcome Measure Result at Week 24 Key Findings
FFA Severity (FFASI) -33.6% mean change Dose-dependent efficacy (15 mg & 30 mg QD also effective in other studies) [2] [3]
Disease Activity (LPPAI) -51.0% mean change Improvement in Lichen Planopilaris Activity Index [2]
Inflammatory Biomarker (CCL5) Significant downregulation (p=0.004) Key coprimary endpoint; confirms target engagement and reduced inflammation [1] [2]
Safety Profile Generally well-tolerated Most adverse events (AEs) mild to moderate (e.g., acne, anemia); severe AEs rare [2]

Patient Response Factor: The study noted that patients with a shorter disease duration (less than 5 years) showed greater improvement in clinical scores compared to those with longer-standing disease [2].

Experimental Protocol Overview

The data was generated from a randomized, double-blind, placebo-controlled, single-center phase 2a trial (NCT05076006) conducted from June 2021 to September 2024 [1] [2].

  • Patient Population: The trial included adults (≥18 years) diagnosed with FFA, as well as Lichen Planopilaris (LPP) or Central Centrifugal Cicatricial Alopecia (CCCA). Disease duration ranged from 6 months to 7 years [2].
  • Intervention and Dosing:
    • Patients were randomized 3:1 to receive either This compound 45 mg or a matching placebo orally once daily for the initial 24 weeks.
    • This was followed by a 24-week extension period where all patients received this compound [1] [2].
  • Primary Endpoints: The co-primary endpoints at week 24 were:
    • Change in lesional scalp expression of the inflammatory biomarker CCL5.
    • Change in lesional expression of fibrosis-related markers.
    • Safety [1].
  • Key Assessments:
    • Biomarker Analysis: Lesional scalp biopsies were collected at baseline, week 24, and week 48 for gene expression analysis [1] [2].
    • Clinical Scoring: Disease activity was measured using standardized tools like the Frontal Fibrosing Alopecia Severity Index (FFASI) and Lichen Planopilaris Activity Index (LPPAI) [2].

Mechanism of Action: TYK2/JAK1 Inhibition

This compound is an oral selective dual inhibitor of TYK2 (Tyrosine Kinase 2) and JAK1 (Janus Kinase 1). This mechanism is central to its therapeutic effect in FFA, which is driven by a Th1/IFNγ (T-helper 1/Interferon-gamma) autoimmune response that attacks hair follicles [4] [2].

The diagram below illustrates how this compound intervenes in the inflammatory signaling pathway implicated in FFA.

G cluster_pathway JAK-STAT Signaling Pathway Cytokines Cytokines (IFNα, IFNγ, IL-12, IL-23) Receptor Cytokine Receptors Cytokines->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STATs STAT Phosphorylation JAK1->STATs Signals TYK2->STATs Signals Nucleus Nucleus STATs->Nucleus Translocation Inflammation Inflammation & Immune Response Nucleus->Inflammation Gene Transcription This compound This compound (TYK2/JAK1 Inhibitor) This compound->JAK1 Inhibits This compound->TYK2 Inhibits

This targeted inhibition reduces the production of pro-inflammatory cytokines and biomarkers, including CCL5, which was significantly downregulated in the trial, leading to reduced inflammation and clinical improvement [1] [2] [3].

Interpretation and Context for Professionals

  • Promising but Preliminary: The 33.6% reduction in FFASI at 24 weeks indicates a positive biological effect, positioning this compound as a promising candidate for a condition with few effective treatments. However, this data is from a phase 2a trial. Confirmation in larger, phase 3 studies is essential to definitively establish its efficacy and safety profile [2].
  • Strategic Differentiation: this compound's dual TYK2/JAK1 inhibition may offer a more targeted approach compared to broader JAK inhibitors, potentially optimizing the benefit-risk profile by sparing JAK2 and JAK3 related functions [3].
  • Considerations for Future Trials: The finding that early intervention (disease duration <5 years) leads to better outcomes is critical for trial design and may define the target patient population for future development [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

389.17756464 Da

Monoisotopic Mass

389.17756464 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3X8387Q25N

Wikipedia

Brepocitinib

Dates

Last modified: 04-14-2024
1: Fensome A, Ambler CM, Arnold E, Banker ME, Brown MF, Chrencik J, Clark JD, Dowty ME, Efremov IV, Flick A, Gerstenberger BS, Gopalsamy A, Hayward MM, Hegen M, Hollingshead BD, Jussif J, Knafels JD, Limburg DC, Lin D, Lin TH, Pierce BS, Saiah E, Sharma R, Symanowicz PT, Telliez JB, Trujillo JI, Vajdos FF, Vincent F, Wan ZK, Xing L, Yang X, Yang X, Zhang L. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). J Med Chem. 2018 Oct 11;61(19):8597-8612. doi: 10.1021/acs.jmedchem.8b00917. Epub 2018 Aug 16. PubMed PMID: 30113844.
2: D'Amico F, Fiorino G, Furfaro F, Allocca M, Danese S. Janus kinase inhibitors for the treatment of inflammatory bowel diseases: developments from phase I and phase II clinical trials. Expert Opin Investig Drugs. 2018 Jul;27(7):595-599. doi: 10.1080/13543784.2018.1492547. Epub 2018 Jul 6. Review. PubMed PMID: 29938545.
3: Banfield C, Scaramozza M, Zhang W, Kieras E, Page KM, Fensome A, Vincent M, Dowty ME, Goteti K, Winkle PJ, Peeva E. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. J Clin Pharmacol. 2018 Apr;58(4):434-447. doi: 10.1002/jcph.1046. Epub 2017 Dec 21. PubMed PMID: 29266308.

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